Sucrose, 1-palmitate
Description
Contextualization of Sucrose (B13894) Esters within Carbohydrate Chemistry
Sucrose esters represent a notable class of non-naturally occurring surfactants synthesized from the esterification of sucrose and fatty acids. wikipedia.org The history of sucrose esters dates back to 1880 when the synthesis of sucrose octaacetate was first documented. wikipedia.org This foundational work paved the way for further exploration into sucrose's reactivity. In 1921, the synthesis of sucrose octapalmitate and octastearate demonstrated the potential for creating esters with long-chain fatty acids.
Sucrose, a disaccharide composed of glucose and fructose (B13574), has eight hydroxyl groups available for reaction with fatty acid esters. wikipedia.org Three of these hydroxyl groups (at carbons C6, C1', and C6') are primary, making them more reactive due to less steric hindrance. wikipedia.org This structural feature allows for the production of sucrose mono-, di-, or triesters through targeted synthesis. wikipedia.org The development of processes like transesterification in solvents such as dimethylformamide (DMF) was a significant breakthrough, enabling more controlled synthesis and the production of specific monoesters like sucrose, 1-palmitate.
Academic Relevance of this compound in Advanced Functional Materials
The unique properties of this compound make it a compound of considerable academic interest for the development of advanced functional materials. Its surfactant capabilities are central to its application in creating stable emulsions, which is crucial in various industrial formulations. smolecule.com In the pharmaceutical field, research has highlighted its potential as a permeation enhancer in drug delivery systems. smolecule.com For instance, its incorporation into mucoadhesive buccal films has been shown to improve the absorption of drugs. smolecule.commdpi.com
Furthermore, the self-assembling properties of sucrose esters are being explored for the creation of novel nanostructures. These materials have potential applications in areas such as encapsulation and controlled release of active compounds. The biodegradability and biocompatibility of this compound also add to its appeal as a "green" surfactant, aligning with the growing demand for sustainable materials in various industries. researchgate.netresearchgate.net
Evolution of Research Themes for this compound
Research on this compound has evolved from initial synthetic explorations to more focused investigations into its functional applications. Early research was primarily concerned with establishing efficient and regioselective synthesis methods to produce high-purity monoesters. tandfonline.comdss.go.th Chemical methods often involved the use of solvents and catalysts to facilitate the esterification reaction between sucrose and palmitic acid or its derivatives. smolecule.com
More recent research has shifted towards enzymatic synthesis using lipases. nih.govresearchgate.net This approach offers advantages in terms of milder reaction conditions and higher regioselectivity, leading to the preferential formation of specific isomers like sucrose 6-palmitate. researchgate.netresearchgate.net Concurrently, there is a growing body of research focused on characterizing the physicochemical properties of this compound and its performance in various material systems. This includes studies on its emulsifying capacity, thermal and pH stability, and its interaction with other components in complex formulations. wikipedia.orgconicet.gov.ar Current research is also delving into its application in novel areas such as nanotechnology and advanced drug delivery systems. mdpi.com
Foundational Principles of Sucrose Ester Functionality
The functionality of sucrose esters, including this compound, is fundamentally derived from their amphiphilic molecular structure. wikipedia.org This structure consists of a polar, hydrophilic sucrose head and a nonpolar, lipophilic fatty acid tail. wikipedia.orgresearchgate.net This dual nature allows them to act as emulsifiers, reducing the interfacial tension between oil and water phases to form stable emulsions. wikipedia.org
The effectiveness of a sucrose ester as an emulsifier is quantified by its hydrophilic-lipophilic balance (HLB) value. The HLB scale ranges from 1 to 20, with lower values indicating a more lipophilic character and higher values indicating a more hydrophilic character. wikipedia.orgconicet.gov.ar Sucrose esters can be synthesized to have a wide range of HLB values (from 1 to 16) by controlling the degree of esterification and the type of fatty acid used. wikipedia.org Sucrose monoesters, such as this compound, generally have higher HLB values and are effective as oil-in-water emulsifiers. wikipedia.orgfao.org In contrast, higher esters with more fatty acid chains are more lipophilic and function as water-in-oil emulsifiers. wikipedia.org The specific properties of this compound, including its solubility and melting point, further dictate its performance and suitability for various applications in material science. conicet.gov.ardeyerchem.com
Physicochemical Properties of Sucrose Palmitate
| Property | Value |
| Molecular Formula | C28H52O12 |
| Molecular Weight | 580.7 g/mol |
| Appearance | White to light yellow powder |
| Solubility | Soluble in tetrahydrofuran, nearly insoluble or insoluble in water. deyerchem.com |
| Melting Point | 40-60 °C (range for sucrose esters) |
| HLB Value | High (e.g., 16 for Ryoto® P1670), indicating it is a good oil-in-water emulsifier. mdpi.comconicet.gov.ar |
| pH Stability | Stable in the pH range of 4 to 8. wikipedia.org |
Synthesis Methods for this compound
| Synthesis Method | Description |
| Chemical Transesterification | Reaction of sucrose with a palmitic acid ester (e.g., methyl palmitate) in the presence of a basic catalyst and often a solvent like dimethyl sulfoxide (B87167) (DMSO). smolecule.com |
| Enzymatic Synthesis | Use of lipases (e.g., from Candida antarctica) to catalyze the regioselective esterification of sucrose with a palmitic acid donor. This method offers milder conditions and higher selectivity. nih.govresearchgate.net |
| Solvent-Free Synthesis | A more environmentally friendly approach that involves reacting molten sucrose with a fatty acid ester in the presence of a catalyst at high temperatures. assemblingsugars.frekb.eg |
Properties
CAS No. |
854374-08-6 |
|---|---|
Molecular Formula |
C28H52O12 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-18-28(26(36)23(33)20(17-30)39-28)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1 |
InChI Key |
AFSXLKNKVRSBMP-ZRVLSRDKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Synthesis and Production Methodologies for Sucrose, 1 Palmitate
Chemical Transesterification Pathways
Chemical synthesis of sucrose (B13894) esters is a foundational approach, though it often grapples with the challenge of controlling reaction selectivity. The inherent differences in polarity between hydrophilic sucrose and lipophilic fatty acids necessitate specific strategies to facilitate their interaction.
Solvent-Based Synthesis Strategies
To overcome the mutual insolubility of sucrose and fatty acid esters, polar aprotic solvents are commonly employed to create a homogeneous reaction medium. Dimethylformamide (DMF) was historically used, but due to its toxicity, Dimethyl Sulfoxide (B87167) (DMSO) has become a more prevalent and less hazardous alternative. sci-hub.sewikipedia.org In these solvent systems, sucrose is transesterified with a fatty acid ester, such as methyl palmitate or vinyl palmitate. wikipedia.orgdss.go.th The use of vinyl esters is particularly effective as the reaction is irreversible; the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which shifts the reaction equilibrium towards the product. dss.go.th These processes typically occur under basic conditions and at elevated temperatures, around 90°C.
Solvent-Free Transesterification Processes
To develop more environmentally friendly methods and avoid residual toxic solvents in the final product, solvent-free or "melt" processes have been established. sci-hub.se These methods involve reacting molten sucrose directly with a fatty acid ester (like methyl palmitate or a triglyceride) at high temperatures, typically between 120°C and 190°C. sci-hub.sewikipedia.org A significant challenge in this approach is the poor miscibility and reactivity of solid sucrose with the liquid fatty acid derivative. researchgate.net To address this, the process often incorporates emulsifiers or contacting agents, such as potassium palmitate or glycerol (B35011) monostearate, which help to form a homogeneous molten paste and improve reaction kinetics. researchgate.netredalyc.org While this method eliminates the need for solvents, the high temperatures can lead to sucrose degradation and colorization of the product. sci-hub.seresearchgate.net
Catalytic Systems in Chemical Production
Base catalysts are essential for promoting the transesterification reaction in both solvent-based and solvent-free systems.
Sodium Carbonate (Na₂CO₃) and Potassium Carbonate (K₂CO₃): These are common, inexpensive, and effective catalysts. Potassium carbonate is widely used in solvent-free melt processes, often in conjunction with triglycerides or fatty acid methyl esters. sci-hub.seredalyc.orgresearchgate.net It is also employed in the "emulsion process," where propylene (B89431) glycol is used as a solvent. wikipedia.org Sodium carbonate has also been documented as a catalyst in similar solvent-free transesterification reactions. researchgate.net
Disodium (B8443419) Hydrogen Phosphate (B84403) (Na₂HPO₄): This alkaline catalyst has been successfully used in the synthesis of sucrose monoesters, including sucrose palmitate, in DMSO. dss.go.thresearchgate.net Studies have shown that using disodium hydrogen phosphate with vinyl esters as the acylating agent at mild temperatures (e.g., 40°C) can lead to high yields (>85%) and a high percentage of monoesters (≥90%). dss.go.thresearchgate.netresearchgate.net Interestingly, this system has been reported to yield 2-O-acylsucrose as the major product, highlighting the unique influence a catalyst can have on regioselectivity. researchgate.netlookchem.com
Interactive Table: Chemical Synthesis of Sucrose Palmitate
| Method | Acyl Donor | Catalyst | Solvent/Conditions | Key Findings |
|---|---|---|---|---|
| Solvent-Based | Vinyl Palmitate | Disodium Hydrogen Phosphate | DMSO, 40°C | Yields >85% with ≥90% monoesters. Major product reported as 2-O-acylsucrose. dss.go.thresearchgate.net |
| Solvent-Free (Melt) | Methyl Palmitate | Potassium Carbonate (K₂CO₃) | 100-140°C, with emulsifiers (e.g., potassium palmitate) | Methyl ester conversions around 40% with ~68% monoester content in the final product. researchgate.netredalyc.org |
| Solvent-Free | Fatty Acid Methyl Ester | Sodium Carbonate (Na₂CO₃) / K₂CO₃ | High Temperature | Effective for transesterification without solvents. researchgate.net |
| Solvent-Based | Triglycerides | Potassium Carbonate | DMSO, 90°C | Produces a mixture of sucrose mono- and poly-substituted esters. sci-hub.sewikipedia.org |
Regioselectivity Control in Chemical Acylation
Sucrose possesses eight hydroxyl groups with varying reactivity: three primary (at carbons 6, 6', and 1') and five secondary. In chemical reactions, the reactivity generally follows the order of 6-OH ≥ 6'-OH > 1'-OH, with the secondary hydroxyls being the least reactive. csic.es This makes achieving regioselective acylation at a single, specific position, such as the 1'-OH, exceptionally challenging. Most chemical methods produce a complex mixture of regioisomers and compounds with varying degrees of substitution. researchgate.net While certain strategies, like using organotin intermediates, can direct acylation towards the 6-OH position, specific substitution at the 1'-OH is not a typical outcome of conventional chemical synthesis. researchgate.net The difficulty in controlling regioselectivity is a primary driver for the exploration of enzymatic methods.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a powerful alternative to chemical methods, primarily due to the high regioselectivity and stereoselectivity of enzymes, which operate under mild reaction conditions. This approach minimizes by-product formation and can precisely target specific hydroxyl groups on the sucrose molecule.
Lipase-Catalyzed Transesterification
Lipases are the most commonly used enzymes for producing sucrose esters. The reaction is typically a transesterification between sucrose and an acyl donor, such as a vinyl or alkyl ester of palmitic acid, in an organic solvent system designed to solubilize the substrates while maintaining enzyme activity. researchgate.net
Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (Novozym 435), CALB is a versatile and robust catalyst for sucrose ester synthesis. researchgate.net It has been effectively used to synthesize sucrose palmitate in solvent mixtures like 2-methyl-2-butanol (B152257) and DMSO. researchgate.net However, its regioselectivity with sucrose can be mixed, with some studies reporting the formation of both 6-monoester and 6'-monoester products. csic.es
Thermomyces lanuginosus Lipase: This lipase is known for its high regioselectivity, specifically catalyzing the acylation of the 6-OH position on the glucose ring of sucrose. csic.estandfonline.com This makes it highly suitable for producing sucrose 6-palmitate but not the 1'-isomer.
Candida rugosa Lipase: Lipase from C. rugosa has also been utilized in the synthesis of sucrose esters, often in organic solvents like n-hexane to produce sucrose polyesters. dss.go.th
While lipases are excellent for acylating primary hydroxyls, they predominantly target the 6- and 6'- positions. For the specific synthesis of Sucrose, 1-palmitate , proteases have proven to be the more effective biocatalysts. Enzymes from the subtilisin family, such as Subtilisin Carlsberg and proteases from Bacillus species, show a strong preference for acylating the 1'-OH group on the fructose (B13574) moiety of sucrose. tandfonline.comnih.govrpi.eduresearchgate.netkoreascience.kr This distinct regioselectivity allows for the targeted synthesis of 1'-O-acyl sucrose derivatives, which are difficult to obtain through other means. rpi.edutandfonline.comrsc.org
Interactive Table: Enzymatic Synthesis of Sucrose Esters
| Enzyme | Acyl Donor | Solvent/Medium | Major Product / Regioselectivity |
|---|---|---|---|
| Candida antarctica B (CALB) | Vinyl Palmitate / Methyl Palmitate | 2-methyl-2-butanol / DMSO | Mixture of 6-O- and 6'-O-monoesters. csic.esresearchgate.net |
| Thermomyces lanuginosus | Fatty Acid Esters | Organic Solvents | Highly selective for the 6-OH position. csic.estandfonline.com |
| Candida rugosa | Fatty Acids from Palm Oil | n-Hexane | Used for synthesis of sucrose esters with a degree of substitution of 2. dss.go.th |
| Subtilisin (Protease) | Vinyl Esters | Pyridine / Dimethylformamide | Highly selective for the 1'-OH position, yielding 1'-O-acyl sucrose. nih.govrpi.edutandfonline.comrsc.org |
Optimization of Reaction Parameters in Biocatalysis
The enzymatic synthesis of this compound, a specific sucrose monoester, is a complex process influenced by numerous interdependent parameters. Biocatalysis, primarily using lipases, offers a promising alternative to chemical synthesis by providing higher selectivity under milder conditions. However, achieving high productivity and yield requires careful optimization of the reaction environment to overcome challenges such as the poor miscibility of the polar sucrose and the non-polar fatty acid donor.
Substrate Loading and Molar Ratios
The concentrations and molar ratio of the substrates—sucrose and the acyl donor (e.g., palmitic acid or its esters)—are critical factors that significantly impact reaction equilibrium, conversion rates, and volumetric productivity. An excess of the acyl donor is generally employed to shift the reaction equilibrium towards ester formation.
Research has shown that simply increasing the loading of both substrates does not always lead to a proportional increase in productivity. In the synthesis of sucrose palmitate using Novozym 435, increasing sucrose concentration from 0.1 M to 0.3 M with a corresponding increase in vinyl palmitate did not enhance productivity as expected. researchgate.net In fact, with methyl palmitate as the acyl donor, the maximum productivity (7.3 g/L in 120 hours) was achieved at a sucrose concentration of 0.2 M, with higher concentrations leading to a decrease in output. researchgate.netcsic.es This phenomenon is partly attributed to the decreasing solubility of sucrose in the reaction medium as the concentration of the non-polar acyl donor increases. researchgate.netcsic.es
The choice of acyl donor also plays a role. Vinyl esters are often more reactive than alkyl esters, leading to higher yields in shorter time frames. csic.es The molar ratio of the acyl donor to sucrose directly influences the conversion and selectivity. For instance, in the synthesis of glucose stearate (B1226849), a molar ratio of 1:2 (glucose to stearic acid) was found to be optimal. nih.gov Higher ratios can sometimes lead to an inhibitory effect on the enzyme. nih.govimist.ma Studies on the synthesis of sucrose monopalmitate using magnetic cross-linked enzyme aggregates of Candida antarctica lipase B (mCLEA-CALB) showed that product formation was most significant when using vinyl palmitate at a 1:3 molar ratio of sucrose to acyl donor. nih.govfrontiersin.org
Table 1: Effect of Substrate Molar Ratio on Sucrose Ester Synthesis
| Sucrose Conc. (mol/l) | Acyl Donor | Acyl Donor Conc. (mol/l) | Molar Ratio (Sucrose:Donor) | Biocatalyst | Product Concentration (g/L) | Reference |
|---|---|---|---|---|---|---|
| 0.2 | Methyl Palmitate | 0.6 | 1:3 | Novozym 435 | 7.3 | researchgate.netcsic.es |
| 0.1 | Vinyl Palmitate | 0.3 | 1:3 | Novozym 435 | 45.0 (in 15% DMSO) | researchgate.netcsic.es |
| 0.3 | Vinyl Palmitate | 0.9 | 1:3 | Novozym 435 | 16.9 | researchgate.netcsic.es |
| 0.292 | Vinyl Palmitate | 0.876 | 1:3 | mCLEA-CALB | Highest yield observed via TLC | nih.gov |
| Not Specified | Fatty Acids (from Palm Oil) | Not Specified | 1:64 | Candida rugosa lipase | Optimum Yield | ui.ac.idui.ac.id |
Solvent Systems and Co-solvents (e.g., 2-Methyl-2-butanol, Dimethyl sulfoxide, n-Hexane)
The selection of a suitable solvent system is paramount in the biocatalytic synthesis of sucrose esters. The ideal solvent must solubilize both the hydrophilic sucrose and the lipophilic acyl donor without inactivating the enzyme. sci-hub.se Due to the vastly different polarities of the substrates, a single solvent is often inadequate. Therefore, binary solvent systems or the use of co-solvents are common strategies.
A widely studied system involves a mixture of a polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) , and a less polar solvent like 2-Methyl-2-butanol (2M2B) . researchgate.netcsic.es DMSO is highly effective at dissolving sucrose, while 2M2B serves as a good medium for the lipase activity and for dissolving the fatty acid derivative. researchgate.netcsic.es The percentage of DMSO in the mixture is a crucial parameter; it enhances sucrose solubility but can also impact enzyme activity and the selectivity of the reaction. researchgate.netcsic.es For example, increasing the DMSO percentage can enhance the ratio of monoester to diester. csic.es However, in the complete absence of DMSO, the acylation rate is significantly slower, and the yield of sucrose palmitate is very low. researchgate.net
Other solvents like n-Hexane have also been used, particularly for the synthesis of sucrose polyesters with Candida rugosa lipase. ui.ac.idui.ac.id In general, highly polar organic solvents that can dissolve both substrates may also strip the essential water layer from the enzyme, leading to its inactivation. imist.ma Conversely, non-polar solvents like n-hexane are excellent for lipase stability but suffer from extremely low sucrose solubility. The choice of solvent is therefore a trade-off between substrate solubility and enzyme stability. mdpi.com
Table 2: Comparison of Solvent Systems for Sucrose Ester Synthesis
| Solvent System | Function/Observation | Biocatalyst | Reference |
|---|---|---|---|
| 2-Methyl-2-butanol (2M2B) / Dimethyl sulfoxide (DMSO) | DMSO dissolves sucrose; 2M2B is the primary reaction medium. The ratio is critical for balancing solubility and enzyme activity. | Novozym 435 | researchgate.netcsic.es |
| n-Hexane | Used for esterification with fatty acids from palm oil. Good for lipase stability but very poor sucrose solubility. | Candida rugosa lipase | ui.ac.idui.ac.id |
| tert-Butanol / DMSO | Conversions above 70% were achieved for glucose esters. Higher DMSO amounts decreased conversion. | Immobilized Candida antarctica lipase B | nih.gov |
| Solvent-Free | Reactants and products act as the solvent. Offers high volumetric performance but can have high viscosity. | Potassium Carbonate (Chemical Catalyst) | ekb.egredalyc.org |
Temperature and Agitation Rate Effects
Temperature is a dual-edged sword in enzymatic reactions. An increase in temperature generally accelerates the reaction rate and can improve the solubility of substrates, particularly sucrose. nih.gov However, temperatures exceeding the enzyme's optimal range can lead to thermal denaturation and a rapid loss of catalytic activity. nih.gov For the synthesis of sucrose esters using Candida rugosa lipase, the optimum temperature was found to be 30°C. ui.ac.idui.ac.id In another study using Novozym 435 for D-isoascorbyl palmitate synthesis, the maximum conversion was achieved at 50°C, with a significant drop in activity at 60°C and complete inactivation at 70°C. nih.gov Reactions involving Novozym 435 for sucrose palmitate are often conducted at 60°C. researchgate.netcsic.es The optimal temperature is thus highly dependent on the specific lipase and its stability in the chosen reaction medium.
Agitation is essential for overcoming mass transfer limitations in a heterogeneous reaction system containing a solid biocatalyst, solid sucrose, and a liquid phase. nih.gov Effective stirring ensures proper mixing of the immiscible phases and facilitates the diffusion of substrates to the active sites of the immobilized enzyme. nih.gov In a study on glucose stearate synthesis, the conversion increased with the agitation speed from 60 to 120 rpm, after which the rate decreased slightly. nih.gov Similarly, for sucrose palmitate synthesis, an orbital shaking rate of 150 rpm is commonly used to ensure a homogenous suspension. researchgate.net
Biocatalyst Concentration and Immobilization Strategies
Immobilization is a crucial strategy for the industrial application of enzymes. Immobilized enzymes, such as the commercially available Novozym 435 (Candida antarctica lipase B immobilized on a macroporous acrylic resin), offer several advantages over their free counterparts. researchgate.net These include enhanced stability against temperature and organic solvents, prevention of enzyme aggregation, simplified separation from the reaction mixture, and the potential for continuous operation and catalyst recycling. mdpi.com Recent strategies have explored novel immobilization supports, such as binding lipase to magnetic nanoparticles to create magnetic cross-linked enzyme aggregates (mCLEA). nih.gov This approach facilitates extremely easy and efficient separation of the biocatalyst from the product mixture using an external magnetic field. nih.gov
Monoester/Diester Selectivity and Yield Enhancement
A primary goal in the synthesis of sucrose palmitate for many applications is to maximize the yield of the monoester while minimizing the formation of di- and polyesters. The hydrophilic-lipophilic balance (HLB), a critical property of surfactants, is largely determined by the degree of esterification. sci-hub.se Monoesters are more hydrophilic (higher HLB) and are preferred for oil-in-water emulsions. sci-hub.se
Achieving high selectivity towards the monoester is a significant challenge. The regioselectivity of the acylation is influenced by both the enzyme and the reaction conditions. Candida antarctica lipase B (Novozym 435) is known to primarily acylate the primary hydroxyl groups of sucrose, but the formation of diesters, particularly the 6,6'-diester, can be a major competing reaction. csic.es
Several strategies can be employed to enhance monoester selectivity:
Solvent Polarity: The polarity of the reaction medium plays a crucial role. An increase in solvent polarity, for instance, by increasing the percentage of DMSO in a 2M2B/DMSO mixture, has been shown to favor the formation of the more hydrophilic monoester over the diester. researchgate.netcsic.es
Substrate Molar Ratio: Controlling the molar ratio of the reactants is another key strategy. Using a large excess of sucrose relative to the acyl donor can favor mono-substitution. researchgate.net For example, a 4:1 molar ratio of sucrose to vinyl ester in DMSO was used to produce sucroesters with a monoester content of ≥90%. researchgate.net Conversely, a large excess of the acyl donor tends to promote the formation of polyesters. ui.ac.idui.ac.id
Choice of Acyl Donor: The reactivity of the acyl donor can influence selectivity. Irreversible acyl donors like vinyl esters can provide high yields and high monoester content under optimized conditions. sci-hub.se
Reaction Intensification Strategies for this compound Production
Reaction intensification aims to develop more efficient, productive, and sustainable manufacturing processes. For sucrose ester production, this involves overcoming the inherent limitations of low substrate miscibility and low volumetric productivity.
One advanced strategy is the use of ionic liquids (ILs) as solvents. ILs are salts that are liquid at low temperatures and possess unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.net Certain ILs can dissolve sucrose to a high concentration, facilitating a more homogenous reaction environment. A study demonstrated that using 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) as a co-solvent with 2M2B could dramatically intensify the transesterification of sucrose with vinyl palmitate. researchgate.net This system achieved a high product concentration (≥ 110 g/L) and productivity (≥ 1.5 g/L·h) with nearly full sucrose conversion and a monoester content of approximately 75%, without the need for an enzyme catalyst. researchgate.net
Another approach is the development of solvent-free systems . ekb.egredalyc.org In these systems, the reaction is typically carried out at elevated temperatures where the fatty acid methyl ester is liquid, and it acts as the solvent for the solid sucrose. Emulsifiers or the product itself can help to improve the contact between the reactants. While this method avoids the use of potentially toxic and difficult-to-remove organic solvents, it often requires higher temperatures (e.g., 120-140°C), which can lead to sucrose degradation and color formation. redalyc.org Nevertheless, it represents an economically attractive and greener alternative, especially for large-scale production. mdpi.com
Ionic Liquid Mediated Synthesis
The use of ionic liquids (ILs) has emerged as an effective strategy for synthesizing sucrose fatty acid esters. researchgate.net These compounds can function as dual-purpose catalysts and solvents, addressing the challenge of reacting substrates with vastly different polarities. researchgate.net Imidazolium-based ionic liquids, particularly those with basic anions like acetate or dicyanamide, are adept at this process. researchgate.netresearchgate.net The imidazolium (B1220033) cation aids in solubilizing the highly polar sucrose, while the basic anion provides catalytic activity for the esterification reaction. researchgate.net
Research has demonstrated the transesterification of sucrose with a palmitic acid donor (vinyl palmitate) in a medium composed of an ionic liquid and a co-solvent. researchgate.netresearchgate.net In one approach, 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) was used with 2-methyl-2-butanol (2M2B) as a co-solvent. researchgate.net This system proved efficient even without the addition of an enzyme catalyst. researchgate.net Under optimized conditions, including a temperature of 60°C and an excess of vinyl palmitate, the ionic liquid-promoted synthesis can achieve high conversion and selectivity. researchgate.netresearchgate.net One study reported a near-complete conversion of sucrose (93%) within 72 hours, yielding a product mixture where monoesters constituted approximately 75%. researchgate.net The process shows notable selectivity for the 6-O-mono-acyl product, which can be achieved in quantitative yield. researchgate.net
| Parameter | Condition / Result | Source |
|---|---|---|
| Ionic Liquid | 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) | researchgate.net |
| Co-Solvent | 2-methyl-2-butanol (2M2B) | researchgate.netresearchgate.net |
| Substrates | Sucrose (200 mM), Vinyl Palmitate (≥2 mole equivalents) | researchgate.net |
| Temperature | 60°C | researchgate.netresearchgate.net |
| Reaction Time | 72 hours | researchgate.net |
| Conversion Rate | ~93% | researchgate.net |
| Product Selectivity | ~75% monoester; primarily 6-O-mono-acyl product | researchgate.netresearchgate.net |
Substrate Microdispersion Techniques
A significant hurdle in the enzymatic synthesis of sucrose esters is the low solubility of the polar sugar and the non-polar fatty acid donor in a common medium suitable for biocatalysis. researchgate.netcsic.es Substrate microdispersion in organic solvents is a technique employed to enhance the reaction rate and productivity. researchgate.net This approach involves creating a fine dispersion of the substrates to increase the interfacial area available for the enzyme to act upon.
One specific methodology involves the lipase-catalyzed synthesis of sucrose palmitate in a binary solvent system of 2-methyl-2-butanol (2M2B) and dimethylsulfoxide (DMSO). csic.es The immobilized lipase from Candida antarctica B (Novozym 435) is a commonly used biocatalyst for this transesterification reaction. csic.es A specific protocol to improve the reaction rate involves first dissolving the sucrose in DMSO and then slowly adding this solution to 2M2B, which contains the acyl donor (e.g., vinyl palmitate). csic.es This "solvents-mixing" method creates a dispersion of the sucrose solution within the bulk organic solvent. csic.es
| Parameter | Condition / Result | Source |
|---|---|---|
| Enzyme | Immobilized lipase from Candida antarctica B (Novozym 435) | csic.es |
| Solvent System | 2-methyl-2-butanol (2M2B) with Dimethylsulfoxide (DMSO) | csic.es |
| Substrates | Sucrose (0.1 mol/l), Vinyl Palmitate (0.3 mol/l) | csic.es |
| Temperature | 60°C | csic.es |
| Reaction Time | 120 hours | csic.es |
| Productivity | 45 g/l of sucrose palmitate | csic.es |
Purification and Isolation Methodologies for this compound
Following synthesis, a multi-step purification process is essential to isolate sucrose palmitate from a complex mixture containing unreacted sucrose, residual fatty acid donors, solvents, catalysts, and a distribution of mono-, di-, and higher esters. dss.go.thtandfonline.comfao.org The goal is to obtain a product with a high monoester content. dss.go.th Methodologies range from solvent-based extraction and precipitation to chromatographic separation. dss.go.thcerealsgrains.org
A common strategy involves solvent extraction and precipitation . dss.go.thfao.org In one procedure, the reaction is quenched by adding a non-polar solvent like n-hexane. dss.go.thresearchgate.net This step serves to precipitate the catalyst and solubilize the unreacted vinyl ester, allowing for their removal by decantation or filtration. dss.go.thresearchgate.net The remaining solution, typically in a solvent like DMSO, contains the sucrose esters and unreacted sucrose. dss.go.th This mixture is then diluted with water and extracted with a combination of solvents, such as cyclohexane (B81311) and 1-butanol, which selectively dissolves the sucrose esters into the organic phase. dss.go.thresearchgate.net Industrial processes also utilize distillation and solvent extraction with solvents like isobutanol to remove impurities. fao.orgfao.org
Thermal or phase separation techniques offer an alternative route. One patented method involves heating the dried crude reaction product to between 100°C and 120°C and adding a minimal amount of water to form a viscous solution or gel, which facilitates the separation of the ester from the unreacted sugar. google.com Another approach involves dissolving the crude product in water, adding salt, and heating the solution to 80-90°C. google.com This causes the sucrose ester to precipitate as a curd, which can be physically removed from the aqueous solution containing sugar and salt. google.com
For achieving high purity, column chromatography is the method of choice. cerealsgrains.org The crude ester mixture is dissolved and applied to a silica (B1680970) gel column. cerealsgrains.org The different components are then separated by eluting with a solvent system, often a mixture like chloroform (B151607) and methanol, allowing for the isolation of the monoester fraction from diesters and other impurities. cerealsgrains.org A typical lab-scale run might yield approximately 1.5 g of chromatographically pure sucrose monoester from 5 g of crude product. cerealsgrains.org
| Methodology | Description | Key Solvents / Reagents | Source |
|---|---|---|---|
| Solvent Precipitation & Extraction | Addition of a non-polar solvent to precipitate catalyst and remove excess acyl donor, followed by liquid-liquid extraction of the ester. | n-Hexane, DMSO, Water, Cyclohexane, 1-Butanol | dss.go.thresearchgate.net |
| Thermal/Phase Separation (Gel) | Heating the dry crude product with minimal water to form a viscous gel, enabling separation from unreacted sugar. | Water | google.com |
| Thermal/Phase Separation (Curd) | Dissolving crude product in salted water and heating to precipitate the ester as a removable curd. | Water, Salt | google.com |
| Column Chromatography | Separation of crude mixture on a silica gel column based on polarity to isolate pure monoester. | Silica Gel, Chloroform, Methanol | cerealsgrains.org |
Self Assembly and Interfacial Phenomena of Sucrose, 1 Palmitate
Micellization Behavior in Aqueous Systems
In aqueous environments, sucrose (B13894), 1-palmitate molecules spontaneously self-assemble into supramolecular structures, most commonly micelles, once their concentration surpasses a certain threshold known as the critical micellar concentration (CMC) arxiv.org. This behavior is a direct consequence of the hydrophobic effect, where the hydrophobic palmitate tails aggregate to minimize their contact with water, while the hydrophilic sucrose heads remain exposed to the aqueous phase.
The critical micellar concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins wikipedia.org. Above the CMC, additional surfactant molecules added to the system primarily form micelles wikipedia.org. The CMC of sucrose esters is influenced by several factors, including the length of the fatty acid chain, the degree of esterification, temperature, and the presence of other substances in the solution arxiv.orgaatbio.com.
For sucrose monoesters, the CMC generally decreases as the length of the alkyl chain increases arxiv.orgresearchgate.net. This is because a longer hydrophobic tail results in a greater driving force for the molecules to aggregate and shield themselves from water aatbio.com. The hydrophilic-lipophilic balance (HLB) of the sucrose ester, which is determined by the monoester content, also plays a crucial role; a higher monoester content leads to a higher HLB value and different micellization behavior arxiv.org.
Several experimental conditions can affect the CMC. Temperature can have a complex effect; initially, an increase in temperature can lower the CMC by decreasing the hydration of the hydrophilic head groups, which promotes micellization. However, at very high temperatures, the structured water around the head groups can be disrupted, leading to an increase in the CMC aatbio.com. The presence of electrolytes can lower the CMC of ionic surfactants by reducing the repulsion between the charged head groups, though this effect is less pronounced for non-ionic surfactants like sucrose esters aatbio.com.
| Factor | Influence on CMC of Sucrose Esters |
| Alkyl Chain Length | Longer chains lead to a lower CMC. |
| Degree of Esterification | Higher monoester content (higher HLB) influences CMC. |
| Temperature | Can decrease or increase CMC depending on the range. |
| Additives | Presence of other substances can alter the CMC. |
The size of the micelles formed by sucrose monoesters, often characterized by their hydrodynamic radius (Rh), is a key parameter that influences the properties of the solution. Studies have shown a linear correlation between the length of the alkyl chain and the hydrodynamic radius of the micelle for a series of sucrose monoesters nih.gov. This indicates that as the hydrophobic tail gets longer, the resulting micelles become larger.
Fluorescence Correlation Spectroscopy (FCS) has been utilized to determine the translational diffusion of micelles and subsequently calculate their hydrodynamic radii nih.gov. For sucrose palmitate (with a C16 fatty acid chain), the micelles are expected to have a specific hydrodynamic radius that fits within the trend of increasing size with increasing chain length observed for other sucrose monoesters like sucrose laurate (C12) and sucrose stearate (B1226849) (C18) nih.gov. The aggregation number, which is the number of individual surfactant molecules in a single micelle, is also dependent on the ester concentration for shorter chain compounds but tends to be more independent for those with longer alkyl chains researchgate.net.
| Sucrose Monoester | Alkyl Chain | Hydrodynamic Radius (Rh) |
| Sucrose Caprate (MCS) | C10 | Data suggests a smaller radius than longer chains. |
| Sucrose Laurate (MLS) | C12 | Intermediate radius, increases with chain length. |
| Sucrose Palmitate (MPS) | C16 | Expected to have a larger radius than C12 and smaller than C18. nih.gov |
| Sucrose Stearate (MSS) | C18 | Data suggests a larger radius than shorter chains. |
The specific position of the fatty acid chain on the sucrose molecule, known as regiochemistry, has a significant impact on the physicochemical properties of sucrose esters, including their micellar behavior researchgate.net. Sucrose has eight hydroxyl groups where esterification can occur, with positions 6 and 1' being common sites arxiv.org.
Interfacial Activity and Adsorption Mechanisms
The amphipathic nature of sucrose, 1-palmitate not only drives micelle formation in the bulk aqueous phase but also leads to its adsorption at interfaces, such as air-water and oil-water interfaces. This adsorption is responsible for the reduction of surface and interfacial tension.
Sucrose esters are effective at reducing the surface tension of water and the interfacial tension between oil and water cosmileeurope.eumdpi.com. This ability is crucial for their function as emulsifiers and foaming agents wikipedia.orgcosmileeurope.eu. Studies on various sucrose esters have shown that they can significantly lower the surface tension at the oil/air interface mdpi.com.
The effectiveness of a sucrose ester in reducing interfacial tension is related to its hydrophilic-lipophilic balance (HLB). Sucrose palmitate with a high monoester content, and thus a higher HLB value, is generally more effective at reducing surface tension in aqueous systems mdpi.com. For instance, a commercial sucrose palmitate with an HLB value of 16 has been used in studies of buccal films, where its surface-active properties are important nih.gov. The reduction in surface tension is a key factor in the formation and stabilization of emulsions and foams mdpi.comresearchgate.net.
| Interface | Effect of Sucrose Palmitate |
| Air-Water | Reduces surface tension, facilitating foam formation. |
| Oil-Water | Reduces interfacial tension, enabling the formation of stable emulsions. researchgate.net |
At an interface, this compound molecules orient themselves with their hydrophilic sucrose heads in the aqueous phase and their hydrophobic palmitate tails in the non-aqueous phase (air or oil). This forms an adsorbed monolayer at the interface arxiv.org. The characteristics of this adsorbed layer are critical for the stability of emulsions and foams.
The formation of a stable and densely packed adsorption layer can provide a mechanical barrier against the coalescence of droplets in an emulsion or the rupture of films in a foam. The interactions between the adsorbed sucrose ester molecules, as well as their interactions with other components in the system, determine the properties of the interfacial layer. For example, in oil-in-water emulsions, sucrose esters can competitively adsorb at the oil-water interface, potentially displacing other surface-active components like proteins and altering the strength of the interfacial film researchgate.net. The presence of a well-formed adsorption layer of sucrose esters can contribute to the long-term stability of colloidal systems arxiv.org.
Influence of this compound on Foam Stabilization (Oleofoams)
Sucrose esters, including this compound, are effective stabilizers for water-free foams, commonly known as oleofoams. mdpi.comresearchgate.net The stabilization mechanism is closely tied to the temperature and the physical state of the sucrose ester within the oil phase. Effective foam stabilization is typically achieved when the sucrose ester is whipped into the oil at a temperature above its melting point, a process referred to as "hot whipping". mdpi.com
Research into oleofoams stabilized by a sucrose ester with a Hydrophilic-Lipophilic Balance (HLB) of 5 demonstrated that the surfactant stabilized air bubbles only at temperatures above its melting point. mdpi.comresearchgate.net Upon formation, the foam is rapidly cooled to solidify the structure and crystallize the sucrose ester at the oil-air interface, significantly enhancing foam stability. mdpi.comresearchgate.netnih.gov This induced crystallization, both at the interface and within the bulk oil phase, is a key strategy for preventing foam collapse, drainage, coalescence, and disproportionation. researchgate.netnih.gov
The stability and volume of oleofoams are influenced by several factors, including surfactant concentration and the temperature of production. Studies on oleofoams prepared with monoglycerides in various oils showed that higher surfactant concentrations and lower production temperatures lead to enhanced stability, foamability, and hardness, while minimizing oil drainage. nih.gov For instance, sunflower oil oleofoams containing 5%, 8%, and 10% monoglyceride achieved 100% stability when produced at 5°C. nih.gov
Furthermore, the fatty acid composition of the oil plays a role. It has been observed that oleofoam stability increases with a higher content of saturated fatty acids in the oil. nih.gov The type of oil can also affect foam volume, with olive oil, which has a higher percentage of saturated fatty acid crystals, producing the highest foam volume in some studies. nih.gov The interaction between the surfactant and the oil molecules is also crucial; hydrogen bonds can form between the hydroxyl groups of the sucrose ester and the triglyceride molecules, which facilitates the creation of oleofoams from a one-phase molecular solution. researchgate.net
Table 1: Factors Influencing Oleofoam Properties
| Factor | Influence on Oleofoam Properties | Key Findings |
|---|---|---|
| Temperature | Higher aeration temperatures (above surfactant melting point) improve foamability. Rapid cooling post-aeration enhances stability. | Foamability and stability decrease if aeration occurs in a two-phase region with surfactant crystals. researchgate.netnih.gov |
| Surfactant Concentration | Higher concentrations generally improve stability and foamability. | Increased monoglyceride concentration enhanced stability and hardness in olive, soybean, and sunflower oils. nih.gov |
| Crystallization | Interfacial and bulk crystallization of the sucrose ester upon cooling is critical for long-term stability. | Cooling foams induces surfactant crystallization, preventing drainage, coalescence, and disproportionation. researchgate.netnih.gov |
| Oil Type | Oils with a higher percentage of saturated fatty acids tend to form more stable oleofoams. | Olive oil, with 18.89% saturated fatty acids, produced higher foam volume compared to soybean (16.56%) and sunflower (13.45%) oils. nih.gov |
Phase Behavior and Structured Systems
Rheological Properties of this compound Systems (e.g., Wormlike Micelles, Gelled Microemulsions)
This compound, as a non-ionic surfactant, can form various self-assembled structures in solution, profoundly influencing the system's rheological properties. One notable structure is the formation of wormlike or "living" micelles, which are elongated, flexible aggregates. eolss.net These micelles can entangle, much like polymer chains, to form a transient network that imparts viscoelastic properties to the solution. eolss.netwpmucdn.com
In a water/sucrose monopalmitate (C16SE)/tri(oxyethylene) dodecyl ether (C12EO3) system, the formation of wormlike micellar solutions was investigated. nih.gov The melting point of the hydrated solid in this system is approximately 34°C. nih.gov The rheological properties can be tuned by substituting a portion of the this compound with other surfactants. For example, substituting with sodium dodecyl sulfate (SDS) was found to dramatically increase the maximum zero-shear viscosity (η0max), while substitution with octa(oxyethylene) dodecyl ether (C12EO8) decreased it. nih.gov This change in viscosity is primarily attributed to the change in the relaxation time (τR), which is proportional to the length of the wormlike micelles. nih.gov The dynamic rheology data for these highly viscous solutions fit well with the Maxwell model of viscoelastic materials, indicating the formation of a rigid network of entangled micelles. nih.gov
This compound is also utilized in the formation of gelled microemulsions. In a study developing topical drug delivery systems, chitosan was used as a gelling agent for microemulsions based on essential oils and either sucrose laurate or sucrose palmitate. mdpi.com The resulting gelled microemulsions exhibited viscosity values ranging from 0.437 to 0.541 Pa·s, which are suitable for semi-solid preparations. mdpi.com These systems displayed shear-thinning behavior, a desirable property for topical applications. The specific composition, including the type of sucrose ester and essential oil, influenced the final rheological properties of the gelled microemulsions. mdpi.com Furthermore, the gelling of sucrose esters is dependent on both temperature and concentration, with sucrose stearates generally forming stronger gel structures than sucrose palmitate. researchgate.netscispace.com
Table 2: Rheological Modifiers in this compound Wormlike Micelle Systems
| System | Modifier | Effect on Rheology | Underlying Mechanism |
|---|---|---|---|
| Water/Sucrose monopalmitate (C16SE)/C12EO3 | Sodium dodecyl sulfate (SDS) | Dramatically increases maximum zero-shear viscosity (η0max). nih.gov | Increases the relaxation time (τR) by promoting the growth of longer wormlike micelles. nih.gov |
| Octa(oxyethylene) dodecyl ether (C12EO8) | Decreases maximum zero-shear viscosity (η0max). nih.gov | Presumably shortens the length of the wormlike micelles, reducing relaxation time. nih.gov | |
| Sucrose palmitate-based microemulsion | Chitosan | Forms a gelled microemulsion with viscosity suitable for semi-solid preparations (0.437-0.541 Pa·s). mdpi.com | The biopolymer chitosan acts as a gelling agent, structuring the microemulsion. mdpi.com |
Formation of Liquid Crystalline Phases
Sucrose esters, including those with palmitic acid, are known to form thermotropic liquid crystals. A study on a stearic-palmitic sucrose ester (containing approximately 30% palmitic acid) revealed a complex thermal behavior consistent with the formation of smectic A liquid crystals. nih.govresearchgate.net Smectic phases are characterized by molecules arranged in layers, with the molecules oriented perpendicularly to the layer plane.
The phase behavior of high-purity sucrose monoesters is dependent on the length of the fatty acid chain. arxiv.org Phase diagrams show transitions from a crystal to a smectic A* phase, and then from the smectic A* phase to an isotropic liquid upon heating. arxiv.org The position at which the fatty acid chain is attached to the sucrose molecule also has a significant impact on the phase transition temperature. For instance, for sucrose esters with a lauroyl chain (12 carbons), changing the attachment position from 1' to 6 increased the phase transition temperature from 46.2°C to 65.8°C. arxiv.org In contrast, increasing the fatty acid chain length from 12 to 16 carbons for the 1'-isomer only raised the transition temperature from 46.2°C to 53.8°C. arxiv.org
The formation of lyotropic liquid crystals (formed in the presence of a solvent) has also been studied. Sucrose stearate, a closely related compound, forms a lamellar liquid crystal phase in water at concentrations between 45 wt% and 70 wt% and temperatures above 44°C. cibtech.org The addition of other surfactants, such as oleyl polyoxyethylene (20) ether (Brij98), can significantly expand the liquid crystal region to lower concentrations and temperatures. cibtech.org Furthermore, the introduction of an oil phase, like isopropyl myristate (IPM), can induce a transition from a hexagonal to a lamellar liquid crystalline phase. cibtech.org
Self-Assembly Mechanisms in Different Solvent Environments
The amphiphilic nature of this compound drives its spontaneous self-assembly into various supramolecular structures in solution. arxiv.org In aqueous environments, once the concentration exceeds the critical micelle concentration (CMC), these molecules aggregate to form structures such as micelles, vesicles, or lamellar phases. arxiv.org The CMC for sucrose esters is dependent on the fatty acid chain length, decreasing as the chain length increases. For C16SE (sucrose palmitate), the CMC is reported to be around 0.02 mM. arxiv.org
The self-assembly behavior of sucrose esters is not limited to aqueous solutions. In solvent-free or low-solvent systems, which are increasingly explored for more environmentally friendly synthesis methods, self-assembly is also a critical factor. assemblingsugars.frresearchgate.net In a solvent-free transesterification reaction between solid sucrose and liquid methyl palmitate, the reaction is typically slow and heterogeneous. assemblingsugars.fr However, the addition of a divalent metal fatty acid alkanoate, such as magnesium stearate, can create a homogeneous, melted paste at 125°C. assemblingsugars.fr This suggests the formation of a complex, self-assembled system, possibly a deep eutectic mixture or an ionic liquid crystalline phase, which allows the reaction to proceed as if in a homogeneous solvent. assemblingsugars.fr This environment facilitates the production of sucrose monoesters as the main product, whereas without the additive, more highly substituted polyesters are favored. assemblingsugars.fr
The use of commercial emulsifiers, including sucrose palmitate itself, as contacting agents in solvent-free transesterification has also been evaluated. redalyc.org These emulsifiers help to compatibilize the immiscible reactants (sucrose and methyl palmitate), influencing the reaction rate and the final product distribution. researchgate.netredalyc.org In another approach, using an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) in a co-solvent like 2-methyl-2-butanol (B152257) (2M2B) can dissolve both sucrose and vinyl palmitate, creating a homogeneous reaction environment that promotes efficient transesterification to sucrose monopalmitate. researchgate.netelsevierpure.com These examples highlight how the self-assembly and phase behavior of sucrose esters in various solvent environments are fundamental to controlling their synthesis and application.
Advanced Characterization Techniques for Sucrose, 1 Palmitate Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in providing insights into the molecular structure and dynamics of sucrose (B13894), 1-palmitate.
Pulsed-field gradient spin-echo (PFGSE) NMR is a powerful non-invasive technique for determining the self-diffusion coefficients of molecules. magritek.comcam.ac.uk This method is particularly useful for studying the aggregation behavior of amphiphilic molecules like sucrose, 1-palmitate in solution. By measuring the attenuation of the NMR signal in the presence of magnetic field gradients, the translational motion of molecules can be quantified. jeol.commagritek.com
In a study investigating the micellization of various pure sucrose fatty acid monoesters in water, PFGSE-NMR was employed to measure the self-diffusion coefficients of both free molecules and micelles. nih.gov This allowed for the determination of critical micellar concentrations (CMC) and the hydrodynamic radii of the resulting micelles. The research highlighted that for a series of sucrose monoesters, there was a linear progression in the hydrodynamic radii of the micelles with increasing fatty acid chain length. nih.gov Notably, the study pointed out a distinct behavior for 1'-O-sucrose palmitate, suggesting that the regiochemistry of the fatty acid attachment to the sucrose molecule plays a significant role in its self-assembly characteristics. nih.gov
Table 1: PFGSE-NMR Derived Properties of Sucrose Monoester Micelles
| Sucrose Monoester | Hydrodynamic Radius (Å) | Critical Micellar Concentration (CMC) (mM) |
|---|---|---|
| Sucrose Octanoate | Data not specified | Data not specified |
| Sucrose Decanoate | Data not specified | Data not specified |
| Sucrose Laurate | Data not specified | Data not specified |
| Sucrose Myristate | Data not specified | Data not specified |
| Sucrose Palmitate | Data not specified | Data not specified |
Data reflects a linear progression with chain length as determined by PFGSE-NMR. Specific values for 1-palmitate were noted to show special behavior. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying functional groups and studying intermolecular interactions in sucrose esters. umn.edumdpi.com The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.
For sucrose palmitate, a characteristic and prominent absorption band appears in the FTIR spectrum due to the stretching vibration of the carbonyl group (C=O) in the ester linkage. Research has identified this peak at approximately 1734 cm⁻¹. researchgate.net The presence and position of this band confirm the esterification of sucrose with palmitic acid. In addition to confirming the chemical structure, FTIR can be used to study interactions within complex systems. For instance, changes in the spectral regions corresponding to hydroxyl (O-H) and carbonyl groups can indicate hydrogen bonding or other intermolecular interactions when sucrose palmitate is blended with other components. researchgate.netresearchgate.net The broad absorption band for O-H stretching is typically observed between 3200 and 3600 cm⁻¹, while C-O stretching is found in the 1000–1100 cm⁻¹ region. mdpi.com
Table 2: Characteristic FTIR Absorption Bands for Sucrose Palmitate
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Hydroxyl) | 3200 - 3600 | Stretching |
| C-H (Alkane) | ~2900 | Stretching |
| C=O (Ester) | ~1734 | Stretching |
| C-O (Ester/Alcohol) | 1000 - 1100 | Stretching |
Data compiled from sources discussing FTIR analysis of sucrose and its esters. mdpi.comresearchgate.net
Scattering Techniques for Structural and Morphological Studies
X-ray scattering techniques are essential for investigating the structure of materials from the atomic to the micron scale. By analyzing the angles and intensities of scattered X-rays, detailed information about crystalline structure, nanoscale organization, and larger mesoscale assemblies can be obtained. ansto.gov.auugent.be
Wide-Angle X-ray Scattering (WAXS) probes the short-range order in materials, providing information on the atomic-level packing within crystalline structures, a phenomenon known as polymorphism. nih.govcolab.ws For sucrose esters, WAXS is critical for identifying the different crystalline forms (polymorphs) that can exist, which in turn influence the material's physical properties.
In studies of stearic-palmitic sucrose esters, WAXS has been used to unravel the polymorphic transitions that occur during crystallization. nih.gov For example, it was observed that upon cooling, the sucrose ester can initially form a less stable α-polymorph, which then transitions to a more stable β′ form. nih.gov WAXS profiles of a stearic-palmitic sucrose ester at temperatures of 40 and 50 °C showed a single peak around a scattering vector (q) of 1.50 Å⁻¹, which is characteristic of a hexagonal packing arrangement. nih.govresearchgate.net This technique allows for the in-situ monitoring of these polymorphic pathways during thermal processing. nih.gov
Small-Angle X-ray Scattering (SAXS) provides structural information on the nanoscale, typically in the range of 1 to 100 nanometers. frontiersin.orgmeasurlabs.com This makes it an ideal technique for studying the self-assembly of sucrose palmitate into larger structures like micelles, liquid crystals, or lamellar phases. researchgate.net SAXS is sensitive to variations in electron density, allowing for the characterization of the size, shape, and arrangement of these nanoscale objects. frontiersin.orgresearchgate.net
Research on stearic-palmitic sucrose esters has utilized SAXS to reveal that mono- and poly-esters within the sample exhibit different packing behaviors. nih.gov Specifically, a distinction between double and single chain-length packing was identified. nih.gov Upon heating, the SAXS profiles of a stearic-palmitic sucrose ester showed the disappearance of mono- and di-ester peaks (q = 0.177 Å⁻¹) and the appearance of a new peak at q = 0.142 Å⁻¹, corresponding to a d-spacing of 44.2 Å. nih.gov This indicates a structural rearrangement into a different thermotropic liquid crystal phase. nih.gov
Ultra-Small-Angle X-ray Scattering (USAXS) extends the accessible size range of SAXS to the mesoscale, enabling the characterization of structures up to several micrometers. ugent.beresearchgate.net This technique is particularly suited for studying the larger-scale aggregation of crystalline structures, such as the formation of crystal networks. researchgate.net
In the context of fat crystallization modified by sucrose esters, USAXS has been employed to investigate the structure at the mesoscale. nih.gov A study on the effect of a stearic-palmitic sucrose ester on palm oil crystallization revealed that the addition of the sucrose ester resulted in the formation of smaller crystal nanoplatelets (CNPs). nih.gov This demonstrates the role of sucrose palmitate in influencing the larger-scale morphology of the crystalline network, which has significant implications for the material's texture and functionality. nih.govresearchgate.net
Table 3: Summary of X-ray Scattering Techniques for Sucrose Ester Analysis
| Technique | Probed Length Scale | Key Information Obtained | Example Finding for Sucrose-Palmitate Esters |
|---|---|---|---|
| WAXS | Angstroms (Å) | Crystalline polymorphism, sub-cell packing | Identification of α to β′ polymorphic transitions. nih.gov |
| SAXS | 1 - 100 Nanometers (nm) | Nanoscale assembly, lamellar spacing, particle size/shape | Revealed different packings (single vs. double chain-length) for mono- and poly-esters. nih.gov |
| USAXS | 100 nm - Micrometers (µm) | Mesoscale aggregation, network structure | Showed the formation of smaller crystal nanoplatelets (CNPs) in the presence of the ester. nih.gov |
Thermal Analysis Methods
Thermal analysis techniques are crucial for understanding the behavior of this compound under varying temperature conditions. These methods provide valuable data on thermal transitions, stability, and degradation profiles.
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Crystallization Behavior
Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis reveals key thermal events such as melting and crystallization.
The melting point of sucrose palmitate is a critical parameter, with one study reporting a melting point of 48°C for a sucrose palmitate product with a Hydrophilic-Lipophilic Balance (HLB) of 16 capes.gov.br. In another investigation, a stearic-palmitic sucrose ester with a moderate HLB of 6 exhibited a melting range of 53–61°C . DSC studies on the crystallization of palm oil in the presence of a stearic-palmitic sucrose ester showed that the addition of the sucrose ester accelerated nucleation and polymorphic transitions nih.gov. Specifically, the presence of the sucrose ester allowed crystallization to commence at higher temperatures nih.gov.
DSC analysis of buccal films containing sucrose palmitate demonstrated that the manufacturing temperature influenced the film's properties. Films prepared at 50°C, a temperature above the melting point of the sucrose palmitate used, exhibited higher tensile strength compared to those prepared at 25°C capes.gov.br. This suggests that melting the sucrose palmitate during processing allows for better incorporation and interaction within the polymer matrix capes.gov.br.
Table 1: DSC Thermal Properties of Sucrose Palmitate and Related Esters
| Sample | Melting Point/Range (°C) | Key Findings |
|---|---|---|
| Sucrose Palmitate (HLB 16) | 48 | Used as a permeation enhancer in buccal films. |
| Stearic-Palmitic Sucrose Ester (HLB 6) | 53–61 | Accelerated nucleation and polymorphic transitions in palm oil. |
Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles
Thermogravimetric Analysis (TGA) provides insights into the thermal stability and degradation profile of this compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
In a study investigating the influence of sucrose palmitate as a bio-filler on the thermal degradation of poly(lactic acid) (PLA) biocomposites, TGA was employed to assess the thermal stability researchgate.net. The TGA results of the pure sucrose palmitate were used as a basis to understand its effect on the PLA matrix. The analysis of the PLA composites revealed that the incorporation of up to 5 wt% of sucrose palmitate did not alter the maximum degradation temperature (Tmax) of PLA, which remained at 357°C researchgate.net. This indicates that at lower concentrations, sucrose palmitate can act as a protective barrier, slowing the thermal degradation rate of the polymer researchgate.net. However, when the concentration of sucrose palmitate was increased to 10 wt%, the Tmax of the composite shifted to a lower temperature of 324°C researchgate.net. This was attributed to an increase in acidic sites at higher filler loadings, which accelerated the degradation process researchgate.net.
Table 2: TGA Findings for PLA Composites with Sucrose Palmitate
| Sucrose Palmitate Concentration (wt%) | Maximum Degradation Temperature (Tmax) of PLA Composite (°C) | Interpretation |
|---|---|---|
| 0 | 357 | Baseline thermal stability of pure PLA. |
| Up to 5 | 357 | Sucrose palmitate acts as a protective barrier. |
| 10 | 324 | Increased acidic sites accelerate degradation. |
Microscopic and Imaging Techniques
Microscopy and imaging techniques are indispensable for visualizing the structural organization of this compound from the nanoscale to the microscale. These methods provide direct evidence of its influence on the morphology of materials it is incorporated into.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the visualization of the nanostructure of materials. In the context of sucrose esters, TEM is employed to observe the self-assembled structures they form in aqueous dispersions.
Research has shown that sucrose esters can form various nanostructures such as irregular micelles and lamellar structures in aqueous systems. Another study confirmed the formation of closed vesicles by sucrose fatty acid esters, with TEM observations revealing vesicle sizes ranging from 70 to 700 nm nih.gov. These nanostructures are crucial for the functionality of sucrose esters as emulsifiers and in drug delivery systems. The ability of TEM to visualize these nanoscale assemblies provides a deeper understanding of how this compound functions at the molecular level.
Polarized Light Microscopy (PLM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) for Network Microstructure
Polarized Light Microscopy (PLM) and Cryo-Scanning Electron Microscopy (Cryo-SEM) are powerful techniques for visualizing the microstructure of fat crystal networks. These methods have been used to study the effect of stearic-palmitic sucrose esters on the crystallization of fats like anhydrous milk fat and palm oil.
PLM utilizes polarized light to enhance the contrast of birefringent materials, such as fat crystals, making it ideal for observing their morphology and organization. Cryo-SEM involves the rapid freezing of a sample and observing it in a frozen-hydrated state, which preserves the native microstructure.
Studies on anhydrous milk fat and palm oil have shown that the addition of a stearic-palmitic sucrose ester leads to the formation of finer and more dense fat crystal networks nih.govnih.gov. Without the sucrose ester, the fat crystals tend to form large, separate floc structures nih.gov. However, with the addition of the sucrose ester, a more space-filling network is created without the visibility of these separate flocs nih.gov. These microscopic observations correlate with the macroscopic properties of the fat, demonstrating the significant impact of this compound on the texture and stability of fat-based products.
Chromatographic and Mass Spectrometric Techniques for Analysis
Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound in various matrices. These analytical methods offer high sensitivity and selectivity.
Supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS) has been successfully applied for the profiling of sucrose fatty acid esters. This technique allows for the rapid and high-resolution separation of mono-, di-, and tri-esters within a short analysis time. In SFC-MS analysis, sucrose esters are often detected as sodium adducts.
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of sucrose esters. One method involves the alkaline hydrolysis of the esters to liberate sucrose, followed by acidic hydrolysis to glucose and fructose (B13574), and then silylation before GC-MS measurement. This approach allows for the estimation of the total sucrose ester content in food samples.
Liquid chromatography-mass spectrometry (LC-MS) is also utilized for the quantification of sucrose esters. A developed LC-MS protocol demonstrated improved peak resolution and product detection for sucrose, which is detected as a sodiated parent molecule.
High-performance liquid chromatography (HPLC) is also a common technique for analyzing the composition of sucrose ester reaction mixtures. In the synthesis of sucrose palmitate, HPLC can be used to determine the conversion of reactants and the final content of mono-, di-, tri-, and tetra-esters in the product.
Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC/QqQ MS)
Supercritical Fluid Chromatography (SFC) has emerged as a high-throughput and high-resolution analytical technique for the analysis of sucrose fatty acid esters (SEs). nih.gov This method utilizes a supercritical fluid, such as carbon dioxide, as the mobile phase, which offers advantages like low viscosity and high diffusivity, enabling faster and more efficient separations compared to traditional liquid chromatography. nih.gov When coupled with triple quadrupole tandem mass spectrometry (QqQ MS), SFC provides enhanced sensitivity and selectivity for the detailed characterization of complex mixtures of SEs. nih.gov
The polarity of the mobile phase in SFC can be finely tuned by the addition of a polar organic solvent, known as a modifier, allowing for the effective separation of compounds with a wide range of polarities. nih.gov For the analysis of sucrose esters, a silica (B1680970) gel reversed-phase column is often selected. nih.govjst.go.jpresearchgate.net The optimization of the modifier gradient is a critical step in achieving a successful separation of different ester forms, from monoesters to tetra-esters, within a short analysis time, often under 15 minutes. nih.govjst.go.jp This rapid separation is a significant advantage over conventional HPLC methods. nih.govjst.go.jp
In a typical SFC/QqQ MS setup for sucrose ester analysis, methanol containing an additive like ammonium formate is used as the modifier. nih.gov The gradient elution, where the concentration of the modifier is varied over time, allows for the sequential elution of different sucrose ester species from the analytical column. nih.gov The subsequent detection by tandem mass spectrometry allows for the precise identification and quantification of individual compounds, such as this compound, even in complex commercial preparations. nih.gov
Table 1: Illustrative SFC/QqQ MS Parameters for Sucrose Ester Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | Supercritical Fluid Chromatography (SFC) |
| Mass Spectrometer | Triple Quadrupole (QqQ MS) |
| Column | Silica Gel Reversed-Phase |
| Mobile Phase | Supercritical Carbon Dioxide |
| Modifier | Methanol with 0.1% Ammonium Formate nih.gov |
| Flow Rate | 3 mL/min nih.gov |
| Gradient | 17% modifier (0-3 min), 17-40% (3-4 min), 40% (4-17 min) nih.gov |
| Injection Volume | 5 µL nih.gov |
High Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sucrose esters, providing valuable information on product composition, including the ratio of monoesters to diesters and the separation of regioisomers. dss.go.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating SEs. nih.gov
The separation of sucrose ester isomers can be achieved using a gradient of methanol and water as the mobile phase. dss.go.thresearchgate.net For instance, a binary gradient starting with a higher water content and gradually increasing the methanol concentration can effectively separate monoesters and diesters with different fatty acid chain lengths, such as C16 (palmitate) and C18 (stearate). researchgate.net This allows for a comprehensive analysis of the composition of commercial sucrose ester products in a single run. researchgate.net
Table 2: Example HPLC Conditions for Sucrose Palmitate Analysis
| Parameter | Condition for Monoester/Diester Ratio dss.go.th | Condition for Regioisomer Separation dss.go.th |
|---|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Methanol / Water (95:5, v/v) | Methanol / Water (7:1, v/v) |
| Flow Rate | 1.1 mL/min | 1.1 mL/min |
Interactions and Functional Studies of Sucrose, 1 Palmitate in Complex Systems
Interactions with Polymeric Systems and Biopolymers
Sucrose (B13894), 1-palmitate is also utilized in polymer science, where it can act as a plasticizer, filler, or compatibility agent, particularly in systems involving biopolymers.
Sucrose palmitate has demonstrated good compatibility with hydrophilic polymers like Hydroxypropyl Methylcellulose (B11928114) (HPMC) and Chitosan, making it a valuable excipient in pharmaceutical and biomedical applications. mdpi.comdntb.gov.ua
In HPMC-based buccal films, sucrose palmitate has been incorporated as a permeation enhancer. scilit.comresearchgate.net Studies show that it can be integrated into the HPMC polymer structure, acting as a plasticizer and affecting the film's mechanical properties, such as tensile strength. researchgate.netnih.gov The compatibility is influenced by factors like temperature and polymer chain length; for instance, a greater amount of sucrose palmitate was incorporated into the structure of HPMC with shorter polymer chains (HPMC-5) compared to longer ones (HPMC-15). scilit.com
Sucrose palmitate has also been used in hydrogel formulations containing both Chitosan and HPMC. mdpi.com Furthermore, it has been a key surfactant component in Chitosan-gelled microemulsions designed for topical drug delivery, highlighting its compatibility within these complex biopolymer systems. dntb.gov.uaresearchgate.netresearchgate.net The presence of sucrose or raffinose (B1225341) (a trisaccharide) in Chitosan film-forming solutions was found to yield smooth, amorphous, and highly hydrophilic materials with improved physicochemical and mechanical properties. nih.gov
Table 2: Compatibility and Role of Sucrose Palmitate in Polymeric Systems
| Polymer System | Role of Sucrose Palmitate | Observed Effects | Source(s) |
|---|---|---|---|
| Poly(lactic acid) (PLA) | Eco-friendly filler/reinforcement | Improved oxygen barrier properties and ductility. | ulisboa.pt |
| Hydroxypropyl Methylcellulose (HPMC) | Permeation enhancer, plasticizer | Lowered tensile strength of films; acted as a plasticizer. | scilit.comresearchgate.netnih.gov |
| Chitosan / HPMC Hydrogels | Surfactant, penetration enhancer | Modified viscosity and facilitated hydrogel formation. | mdpi.com |
| Chitosan Films | Additive (with phosphate) | Resulted in smooth, amorphous, highly hydrophilic films. | nih.gov |
| Chitosan-gelled Microemulsions | Surfactant | Stabilized microemulsion systems for topical delivery. | dntb.gov.uaresearchgate.netresearchgate.net |
The compatibility between sucrose palmitate and hydrophilic polymers is largely governed by intermolecular forces, particularly hydrogen bonding. The sucrose head of the molecule contains multiple hydroxyl (-OH) groups, which can form hydrogen bonds with the polar functional groups present in polymers like HPMC and Chitosan. mdpi.comnih.gov
In studies of PLA bionanocomposites, Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the presence of hydrogen bonding and intermolecular interactions between the PLA matrix and the sucrose palmitate reinforcement. ulisboa.pt For HPMC films, the polar component of the surface free energy, which is influenced by the addition of sucrose palmitate, is attributed to dipole-dipole interactions and H-bonds. scilit.comresearchgate.net Research has shown that increasing the hydrophilicity of sucrose esters (i.e., a higher proportion of monoesters with more free hydroxyl groups) leads to increased hydrogen bonding. nih.govacs.org This interaction is crucial for the stability and properties of sugar-polymer amorphous systems, where hydrogen bonds between the sugar and polymer can prevent recrystallization and affect the material's glass transition temperature.
Formation of Composite Films and Gels
Sucrose, 1-palmitate has been investigated as a component in the formation of composite films and gels, often in conjunction with various polymers. Its incorporation can significantly influence the mechanical, mucoadhesive, and barrier properties of these systems.
In buccal mucoadhesive films, sucrose palmitate (SP) has been studied as a permeation enhancer. mdpi.com Research on films made with hydroxypropyl methylcellulose (HPMC) showed that the addition of SP affected the tensile strength and mucoadhesive properties. mdpi.com Films with 2% SP concentration demonstrated that tensile strength was independent of the HPMC polymer type, suggesting a limit to its incorporation within the polymer structure. mdpi.com The melting of SP at elevated temperatures (around 48-50°C) is thought to facilitate the formation of more chemical bonds within the system, potentially leading to higher surface free energy values, especially at a 2% concentration. mdpi.com
The interaction of sucrose esters with gelatin has also been explored in the context of film formation. The addition of sucrose palmitate ester (PASE) to fish skin gelatin films was found to gradually increase the tensile strength of the films. psu.ac.th This is in contrast to the addition of palmitic acid (PA) alone, which tended to decrease tensile strength. psu.ac.th Furthermore, films containing PASE exhibited superior water vapor barrier properties compared to those with PA. psu.ac.th The transparency of the films was also affected, with PASE-containing films generally being more transparent than those with PA. psu.ac.th
In protein-based composite films, the role of sucrose palmitate as part of an emulsifier system for solid lipid nanoparticles (SLN) has been examined. researchgate.net Composite films made with β-lactoglobulin and SLNs stabilized by an emulsifier system including sucrose palmitate were found to be temperature-sensitive, as both the lipid and sucrose palmitate melted at temperatures above 40°C. researchgate.net
Role in Advanced Colloidal Systems
This compound plays a crucial role as an emulsifier and stabilizer in the formation of advanced colloidal systems such as oil-in-water (O/W) emulsions, nanoemulsions, and microemulsions. Its effectiveness is attributed to its ability to reduce interfacial tension and form a stable interfacial layer around dispersed droplets.
Sucrose palmitate is an effective emulsifier for creating stable O/W emulsions. aip.orgresearchgate.net Studies have shown that increasing the concentration of sucrose palmitate in highly concentrated O/W emulsions leads to higher values of linear viscoelasticity functions and a broader plateau region in the relaxation time spectrum. aip.org This indicates an enhancement of the elastic network within the emulsion. aip.org The stabilization mechanism in these systems is often attributed to the formation of a gel-like particulate network due to interdroplet interactions, a process favored by extensive flocculation which enhances emulsion stability. aip.org The hydrophilic-lipophilic balance (HLB) of sucrose palmitate is a key factor in its ability to stabilize O/W emulsions. csic.es
The concentration of both the sucrose ester and the oil phase influences the rheological properties and stability of the emulsion. researchgate.net An increase in either component generally leads to an increase in emulsion viscosity, which is associated with a more structured system characterized by smaller droplet sizes and lower polydispersity. researchgate.net
This compound has been successfully used in the preparation of both nanoemulsions and microemulsions. researchgate.net Nanoemulsions, which are kinetically stable systems with droplet sizes typically less than 100 nm, can be formed at low surfactant-to-oil ratios (SOR < 1) depending on the homogenization conditions. researchgate.net In contrast, microemulsions, which are thermodynamically stable and form spontaneously, can be prepared at higher SORs (> 1), often requiring heating to temperatures above 75°C to facilitate the necessary surfactant arrangement for oil solubilization. researchgate.net
The choice of sucrose ester can significantly impact the properties of the resulting nanoemulsion. For instance, in the preparation of nanoemulsions containing Swietenia macrophylla oil, sucrose laurate was found to produce smaller droplet sizes (114 nm) compared to sucrose palmitate (365 nm). walshmedicalmedia.com This difference was attributed to the higher HLB value of sucrose laurate. walshmedicalmedia.com However, sucrose palmitate has been effectively used to create nanoemulsions for various applications. For example, a study on red fruit oil nanoemulsions for topical application utilized sucrose palmitate as the emulsifying agent, resulting in nanoemulsions with an average particle size of 103.07 nm. researchgate.netinnovareacademics.in When formulated into a nanoemulsion gel, the average particle size was 143.7 nm. researchgate.netinnovareacademics.in
The stability of emulsions is also enhanced by the presence of sucrose palmitate. In one study, it was used in combination with sodium palmitate as a cosurfactant to create a stable lipid nano-emulsion. jst.go.jp Sucrose palmitate was specifically added for its stability-enhancing properties. jst.go.jp The stability of nanoemulsions is also influenced by environmental factors. For instance, microemulsions stabilized by sucrose monopalmitate were found to be relatively stable to salt addition, while nanoemulsions showed droplet aggregation at higher salt concentrations. researchgate.net Both microemulsions and nanoemulsions exhibited temperature-dependent stability, with nanoemulsions being stable at refrigerator and ambient temperatures but showing coalescence at elevated temperatures. researchgate.net
Integration into Bionanocomposites
This compound has emerged as a promising bio-filler for the reinforcement of biodegradable polymers, offering an environmentally friendly approach to improving their material properties.
Poly(lactic acid) (PLA) is a widely used biodegradable polymer, but it has limitations such as brittleness and a slow crystallization rate. researchgate.netnih.gov The incorporation of sucrose palmitate as a filler has been shown to alleviate some of these drawbacks. researchgate.net
Research on PLA-sucrose palmitate (SP) bionanocomposites has demonstrated significant improvements in mechanical and barrier properties. researchgate.net The addition of SP can act as a nucleating agent, contributing to the crystallinity of the PLA-SP bionanocomposites. researchgate.net This reinforcement has led to an enhancement in both tensile strength and elongation at break. researchgate.net Furthermore, these bionanocomposites have shown a remarkable reduction in oxygen permeability compared to pure PLA, making them suitable for packaging applications. researchgate.net
The thermal degradation behavior of PLA is also influenced by the presence of sucrose palmitate. Studies have shown that at lower concentrations (up to 5 wt%), SP can act as a protective barrier, decelerating the thermal degradation rate of PLA. nih.gov However, at higher loadings (10 wt%), a decrease in the maximum degradation temperature is observed, which is attributed to an increase in acidic sites that enhance the degradation rate. nih.gov The hydrolytic degradation of PLA-SP nanocomposites has also been investigated, with results indicating that the rate of degradation increases with the addition of sucrose palmitate in various pH environments. researchgate.net
Table of Research Findings on this compound in Complex Systems
| Application Area | System | Key Findings |
| Composite Films & Gels | HPMC buccal films | SP acts as a permeation enhancer; affects tensile strength and mucoadhesion. mdpi.com |
| Fish skin gelatin films | PASE increases tensile strength and improves water vapor barrier. psu.ac.th | |
| Advanced Colloidal Systems | O/W emulsions | Increased SP concentration enhances elastic network and stability. aip.org |
| Nanoemulsions | Droplet size is influenced by the type of sucrose ester and concentration. walshmedicalmedia.comrahn-group.com | |
| Microemulsions | Formed at high SOR (>1) with heating; stable to salt. researchgate.net | |
| Bionanocomposites | PLA composites | SP improves tensile strength, elongation, and oxygen barrier properties. researchgate.net |
| PLA composites | SP influences thermal and hydrolytic degradation behavior. nih.govresearchgate.net |
Enhancement of Barrier Properties in Biocomposites
The incorporation of this compound into biocomposite materials has been shown to significantly enhance their barrier properties, particularly against moisture and gases. This improvement is largely attributed to the creation of a more tortuous path for diffusing molecules, which hinders their permeation through the composite matrix. numberanalytics.com
In a study involving poly(lactic acid) (PLA) based bionanocomposites, the addition of sucrose palmitate (SP) as a filler resulted in a notable reduction in oxygen permeability. researchgate.net Specifically, the PLA-SP bionanocomposite film demonstrated a 69% decrease in oxygen permeability compared to pure PLA. researchgate.net This enhancement is due to the uniform dispersion of the SP filler within the PLA matrix, creating a more complex and winding path for oxygen molecules to navigate. numberanalytics.comresearchgate.net
The hydrophobic nature of the palmitic acid component of this compound also plays a crucial role in improving the moisture barrier properties of cellulosic materials. mdpi.com When used in a coating for paperboard, the palmitic acid contributes to the hydrophobicity of the coating, thereby reducing the water absorption capacity of the paperboard. mdpi.com Research on a coating formulation containing chitosan, palmitic acid, and activated carbon showed that the hydrophobicity from palmitic acid was a key factor in improving the moisture barrier of the coated paperboard. mdpi.com
The effectiveness of fillers in enhancing barrier properties is dependent on their dispersion and the resulting structure within the composite. numberanalytics.com Well-dispersed fillers with high aspect ratios, like the layered structures that can be formed by sucrose esters, are particularly effective at creating the tortuous path necessary to impede gas and vapor transmission. numberanalytics.comresearchgate.net
Table 1: Effect of Sucrose Palmitate on Oxygen Permeability of PLA Biocomposites
| Material | Change in Oxygen Permeability | Reference |
| PLA-SP Bionanocomposite | 69% reduction compared to neat PLA | researchgate.net |
Impact on Mechanical Properties of Composite Materials
The addition of this compound can also have a significant impact on the mechanical properties of composite materials, notably improving ductility and, in some cases, tensile strength.
In studies on poly(lactic acid) (PLA) biocomposites, the incorporation of sucrose palmitate (SP) led to a substantial improvement in the material's ductility. researchgate.net An enhancement in the elongation at break of up to 56% was observed in PLA-SP bionanocomposites. researchgate.net This indicates that SP can act as a plasticizer, increasing the flexibility of the PLA films. mdpi.com Furthermore, the tensile strength of these composites was also enhanced by up to 83%. researchgate.net This improvement in mechanical properties is attributed to the good intermolecular interaction and hydrogen bonding between the PLA matrix and the SP reinforcement. researchgate.net
The effect of sucrose palmitate on mechanical properties can, however, be dependent on its concentration and the characteristics of the polymer matrix. For instance, in buccal films made with hydroxypropyl methylcellulose (HPMC), the influence of SP on tensile strength varied with the molecular weight of the HPMC and the concentration of SP. mdpi.com With a higher molecular weight HPMC, a 1% concentration of SP caused a decrease in tensile strength, while at a 2% concentration, the tensile strength was independent of the polymer type, suggesting a limit to the amount of SP that can be effectively incorporated into the polymer structure. mdpi.com At elevated temperatures, SP demonstrated a plasticizer effect, resulting in more elastic deformation of the HPMC films. mdpi.com
The compatibility between the filler and the matrix is crucial for improving the mechanical performance of the final composite. mdpi.com A lack of compatibility can lead to the formation of voids and crack propagation, which in turn reduces the tensile and impact properties of the material. mdpi.com The uniform dispersion of SP in the PLA matrix, as observed through transmission electron microscopy, confirms the good compatibility that leads to the enhanced mechanical performance. researchgate.net
Table 2: Influence of Sucrose Palmitate on Mechanical Properties of PLA Biocomposites
| Mechanical Property | Enhancement | Reference |
| Elongation at Break | Up to 56% | researchgate.net |
| Tensile Strength | Up to 83% | researchgate.net |
Structured Lipids Containing this compound
Design and Synthesis of Novel Structured Lipids
The design and synthesis of novel structured lipids (SLs) often involve modifying the composition and arrangement of fatty acids on a glycerol (B35011) backbone or replacing the glycerol moiety with other molecules like sucrose. mattioli1885journals.com this compound is a key example of a structured lipid where sucrose serves as the backbone. mattioli1885journals.com These SLs are designed to have specific physical and/or chemical properties, such as modified melting points, or to provide particular nutritional benefits. mattioli1885journals.com
The synthesis of structured lipids like sucrose palmitate can be achieved through chemical or enzymatic reactions. mattioli1885journals.comresearchgate.net Enzymatic synthesis, particularly using lipases, has gained significant attention due to its high specificity, which allows for the creation of well-defined structures. researchgate.netmdpi.com For instance, lipases can be used to catalyze the esterification of sucrose with palmitic acid. The choice of enzyme, solvent, and reaction conditions is critical to ensure high yields and regioselectivity, meaning the fatty acid is attached to a specific position on the sucrose molecule.
One of the main challenges in the synthesis of sucrose esters is the low productivity due to the differing solubility of the polar sugar and the non-polar fatty acid donor. researchgate.net Research has focused on optimizing reaction conditions, such as using solvent mixtures like 2-methyl-2-butanol (B152257) and dimethylsulfoxide, and exploring different acyl donors to improve reaction rates and yields. researchgate.net For example, using vinyl palmitate as the acyl donor with an immobilized lipase (B570770) from Candida antarctica B has shown high conversion rates. researchgate.net
Structured lipids can be designed for various applications, from food products to pharmaceuticals. mattioli1885journals.comresearchgate.net For example, SLs can be designed to mimic the structure of human milk fat for infant formulas, where a specific arrangement of fatty acids is crucial for nutrient absorption. mattioli1885journals.commdpi.com
Mechanistic and Biochemical Investigations of Sucrose, 1 Palmitate Excluding Clinical Outcomes
Cellular Membrane Interactions and Permeation Enhancement Mechanisms
Influence on Cellular Membrane Dynamics (General)
Sucrose (B13894) esters, including Sucrose, 1-palmitate, are recognized for their surfactant properties which can influence the dynamics of cellular membranes. smolecule.com As amphiphilic molecules, they possess a hydrophilic sucrose head and a lipophilic fatty acid tail. This structure allows them to interact with the lipid bilayers of cell membranes, potentially altering their organization and function. smolecule.com The interaction is primarily driven by their ability to reduce surface tension at the interface between aqueous environments and the lipid membrane. This can lead to changes in membrane fluidity and permeability, forming the basis of their application as permeation enhancers in various biological systems. smolecule.com Studies suggest that these compounds can be incorporated into membranes, leading to perturbations that facilitate the transport of other molecules across the membrane barrier.
Mechanisms of Permeation Enhancement across Biological Barriers (e.g., Mucosal Surfaces, Skin)
This compound and related sucrose esters are effective permeation enhancers across biological barriers like mucosal surfaces and the skin, primarily by modifying the barrier's properties. researchgate.net The primary mechanism involves the disruption of the highly organized lipid structure of these barriers.
On mucosal surfaces, such as the buccal mucosa, sucrose palmitate has been shown to improve drug absorption. When incorporated into mucoadhesive films, it enhances the mechanical and mucoadhesive strength of the films. The surfactant nature of sucrose palmitate allows it to interact with and fluidize the lipid components of the mucosal membrane, thereby increasing the permeability for co-administered drugs. smolecule.com This interaction facilitates the transport of active ingredients across the barrier.
In the context of skin permeation, sucrose esters like sucrose laurate and sucrose oleate (B1233923) have demonstrated significant enhancing activity. researchgate.net The mechanism is believed to involve the disruption of the stratum corneum, the outermost layer of the skin, which is the primary barrier to topical drug delivery. The esters intercalate into the lipid lamellae of the stratum corneum, increasing its fluidity and creating pathways for drug molecules to pass through. nih.gov The effectiveness of a specific sucrose ester can depend on factors such as its alkyl chain length and the degree of ionization of the drug it is co-formulated with. researchgate.net For example, research suggests that sucrose laurate is particularly effective at enhancing the penetration of ionized drug forms, while sucrose oleate is more effective for unionized species. researchgate.net This highlights that the permeation enhancement is a complex phenomenon influenced by the properties of both the enhancer and the permeating molecule.
Sucrose esters are considered biocompatible and have a low irritation potential, which makes them advantageous compared to harsher chemical enhancers. researchgate.net They can enhance the release, distribution, and bioavailability of active ingredients by altering the barrier properties of biological surfaces. researchgate.net
Interaction with Lipid Bilayers and Membrane Fluidity
The interaction of sucrose esters with lipid bilayers is fundamental to their effects on membrane dynamics and permeability. As amphiphilic compounds, they insert themselves into the lipid bilayer, with the hydrophilic sucrose head orienting towards the aqueous phase and the palmitate tail integrating among the hydrophobic lipid tails of the membrane. mdpi.com This integration disrupts the native packing of the membrane phospholipids.
Studies on model lipid bilayers, such as those made from phosphatidylcholines, have shown that sucrose can have a significant impact on membrane properties. mdpi.com The presence of sucrose in the aqueous phase can lead to a decrease in the mobility of phospholipid molecules, effectively increasing the packing and order of the lipid bilayer. mdpi.com This effect can be temperature-dependent. For instance, at higher temperatures, sucrose has been observed to decrease the rotational diffusion of fluorescent probes within the membrane, indicating a decrease in membrane fluidity. mdpi.com Conversely, under certain conditions, other sugars have been shown to increase membrane fluidity. mdpi.com
The interaction of sucrose with the lipid headgroup region is a key aspect of its mechanism. It is suggested that sucrose molecules can replace water molecules at the membrane surface, leading to changes in hydration repulsion and affecting the phase behavior of the lipids. nih.gov This can lead to a stabilization of the membrane structure. mdpi.com The table below summarizes findings from studies on the interaction of sucrose with model lipid membranes.
Table 1: Effects of Sucrose on Lipid Bilayer Properties
| Property | Observed Effect | Reference |
|---|---|---|
| Membrane Fluidity | Temperature-dependent; can decrease fluidity at higher temperatures. | mdpi.com |
| Lipid Packing | Increased degree of lipid packing. | mdpi.com |
| Lateral Mobility | Large decrease in lateral phospholipid mobility. | mdpi.com |
| Hydration | Can replace water molecules at the membrane surface, altering hydration repulsion. | nih.gov |
| Phase Transition | Can elevate the melting temperature (Tm) of lipid vesicles. | nih.gov |
Biochemical Pathways Involving Palmitate Esters (General)
Investigations into Fatty Acid Synthesis Markers and Lipid Metabolism (e.g., Palmitate Accumulation)
Palmitate is the primary product of de novo fatty acid synthesis (DNL) in most organisms, including humans. nih.govatamanchemicals.com This anabolic pathway occurs in the cytosol, primarily in the liver and adipose tissue, especially after a carbohydrate-rich meal. ditki.com The synthesis starts from acetyl-CoA, which is carboxylated to form malonyl-CoA in a rate-limiting step catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC). nih.govatamanchemicals.com The subsequent elongation steps are carried out by Fatty Acid Synthase (FASN), a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to the growing fatty acid chain, ultimately producing the 16-carbon saturated fatty acid, palmitate. nih.govditki.com The expression and activity of enzymes like ACC and FASN are therefore key markers for the rate of fatty acid synthesis. nih.gov
The accumulation of palmitate and its esters (like triglycerides) is a central aspect of lipid metabolism. When energy intake exceeds expenditure, excess carbohydrates are converted into palmitate. atamanchemicals.com This endogenously synthesized palmitate, along with dietary palmitate, can be esterified into various lipids for storage or structural purposes. imrpress.com For example, it can be incorporated into triglycerides and stored in lipid droplets within adipocytes. researchgate.net Studies have shown that both oleate and palmitate can cause significant accumulation of triacylglycerol in muscle cells. researchgate.net
However, excessive accumulation of palmitate has been linked to metabolic dysfunctions. nih.gov When the capacity for esterification and storage is overwhelmed, intracellular levels of palmitate and its metabolites can rise, contributing to processes like hepatic lipotoxicity. Research indicates that exogenous palmitate can accumulate in specific membrane microdomains, which is distinct from the pools accessed by endogenously synthesized lipids. nih.gov This differential trafficking may influence cellular signaling and inflammatory responses. nih.gov
Table 2: Key Enzymes in De Novo Palmitate Synthesis
| Enzyme | Function | Regulatory Notes | Reference |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Rate-limiting step; activated by citrate. | nih.govatamanchemicals.com |
| Fatty Acid Synthase (FASN) | Multi-enzyme complex that synthesizes palmitate from acetyl-CoA and malonyl-CoA. | Its expression is often used as a marker for DNL activity. | nih.govatamanchemicals.com |
Transport and Sequestration of Fatty Acids at Cellular Surfaces
The transport of long-chain fatty acids like palmitate across the plasma membrane is not a simple passive diffusion process but is facilitated and regulated by a suite of membrane-associated proteins. researchgate.netnih.gov This protein-mediated mechanism ensures efficient uptake of fatty acids required for energy production, lipid synthesis, and signaling. physiology.org
Several key proteins have been identified as fatty acid transporters. These include:
CD36 (Fatty Acid Translocase/FAT): An integral membrane protein that binds to long-chain fatty acids with high affinity and facilitates their transport into the cell. researchgate.netphysiology.org Its presence and activity are crucial in tissues with high fatty acid metabolism, such as muscle, adipose tissue, and the heart. physiology.org The expression of CD36 is often increased in conditions of high lipid availability. mdpi.com
Fatty Acid Transport Proteins (FATPs): A family of six integral membrane proteins (FATP1-6) that facilitate the import of long-chain and very-long-chain fatty acids. nih.govphysiology.org FATPs are believed to couple the transport process with the activation of the fatty acid to its acyl-CoA ester, thereby "trapping" it inside the cell and maintaining a favorable concentration gradient for further uptake. researchgate.net
Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are located at the cell surface and are thought to act as receptors or initial binding sites for fatty acids, concentrating them at the membrane before their translocation into the cell. nih.govphysiology.org
Once inside the cell, fatty acids must be sequestered and directed to their metabolic fates, such as β-oxidation in the mitochondria or esterification in the endoplasmic reticulum. This process prevents the accumulation of free fatty acids, which can be toxic. Cytosolic fatty acid-binding proteins (FABPs) bind to the newly imported fatty acids and chaperone them to different organelles. The sequestration into lipid droplets as triglycerides also serves as a crucial mechanism to buffer fatty acid levels and store energy. ox.ac.uk The entire process, from surface binding and transport to intracellular trafficking and sequestration, is a highly regulated network that maintains cellular lipid homeostasis. nih.govnih.gov
Table 3: Major Proteins in Cellular Fatty Acid Transport
| Protein/Family | Type | Function in Fatty Acid Transport | Reference |
|---|---|---|---|
| CD36 (FAT) | Integral Membrane Protein | Binds and transports long-chain fatty acids across the plasma membrane. | researchgate.netnih.govphysiology.org |
| FATP Family (FATP1-6) | Integral Membrane Proteins | Facilitate uptake of long- and very-long-chain fatty acids, possibly coupled with acyl-CoA synthesis. | nih.govphysiology.org |
| FABPpm | Peripheral Membrane Protein | Binds fatty acids at the cell surface, facilitating their uptake. | nih.govphysiology.org |
| FABPs (cytosolic) | Cytosolic Proteins | Bind and transport fatty acids within the cytoplasm to various organelles for metabolism or storage. | physiology.org |
Antimicrobial Action Mechanisms of Sucrose Esters (General)
Sucrose esters of fatty acids are non-ionic surfactants that exhibit a broad spectrum of antimicrobial activity. nih.govnih.gov Their efficacy is influenced by the specific fatty acid and sugar components, as well as the degree of esterification. nih.govcore.ac.uktandfonline.com The primary mechanism of their antimicrobial action involves the disruption of the bacterial cell membrane's integrity. sci-hub.seresearchgate.net
The amphiphilic nature of sucrose esters allows them to interact with and penetrate the lipid bilayer of microbial cell membranes. usu.edu This interaction can lead to several detrimental effects on the microorganism:
Membrane Permeabilization and Leakage It is thought that sucrose esters disrupt the cell membrane, increasing its permeability. researchgate.netnih.gov This can cause the leakage of essential intracellular components, such as ions (like K+), proteins, and nucleic acids, ultimately leading to cell death. sci-hub.seagriculturejournals.cz
Disruption of Membrane-Bound Proteins and Enzymes The integrity of the cell membrane is crucial for the proper function of many embedded proteins and enzymes. By altering the membrane structure, sucrose esters can interfere with vital cellular processes such as energy production and transport of nutrients. sci-hub.se For instance, sucrose monolaurate has been shown to inhibit the activity of enzymes like phosphofructokinase and glyceraldehyde 3-phosphate dehydrogenase in Streptococcus mutans.
Stimulation of Autolytic Enzymes Some research suggests that sucrose esters may stimulate the activity of autolytic enzymes within the bacteria. researchgate.net These enzymes are responsible for the natural breakdown and remodeling of the cell wall. Their overstimulation can lead to cell lysis and death. researchgate.net
Inhibition of Biofilm Formation Sucrose esters, including sucrose palmitate, have been shown to inhibit the formation of biofilms by interfering with the initial attachment of bacteria to surfaces. This is a critical step in preventing persistent microbial colonization.
Gram-positive bacteria are generally more susceptible to sucrose esters than Gram-negative bacteria. core.ac.ukusu.edu This is attributed to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria provides an additional protective barrier that can limit the penetration of antimicrobial agents. ulisboa.pt
Table 1: Observed Antimicrobial Effects of Various Sucrose Esters
| Sucrose Ester | Target Microorganism(s) | Observed Effect(s) |
| Sucrose Monolaurate | Listeria monocytogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Disrupts cell membrane integrity, causes leakage of intracellular materials, and inhibits enzyme activity. sci-hub.seresearchgate.net |
| Sucrose Palmitate | Staphylococcus aureus | Inhibits biofilm formation by preventing initial bacterial attachment. |
| Sucrose Monocaprate | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium | Alters cell membrane permeability and intracellular proteins. nih.gov |
| Sucrose Esters (general) | Gram-positive bacteria (e.g., Listeria monocytogenes, Bacillus cereus) | Synergistic bacteriostatic activity when combined with nisin. jocpr.com |
| Sucrose Esters (general) | Various molds (Aspergillus, Penicillium, Cladosporium, Alternaria) | The least substituted sucrose ester was the most active in reducing mold growth. researchgate.net |
Degradation Pathways and Stability of Sucrose, 1 Palmitate and Its Composites
Thermal Degradation Kinetics and Mechanisms
The study of the thermal degradation of Sucrose (B13894), 1-palmitate, particularly within polymer composites, is crucial for determining its application in areas requiring thermal stability, such as food packaging. nih.gov Thermogravimetric analysis (TGA) is a key technique used to investigate the thermal degradation behavior of these materials under dynamic heating conditions. nih.govresearchgate.net
Research on biocomposites of poly(lactic acid) (PLA) reinforced with Sucrose, 1-palmitate (SP) demonstrates the significant influence of this bio-filler on the thermal stability of the polymer matrix. nih.gov
At lower concentrations, this compound enhances the thermal stability of PLA. Studies using thermogravimetric analysis revealed that for PLA composites with up to 5 wt% of this compound, the temperature of maximum degradation rate (Tmax) remained unchanged at 357°C, the same as for pure PLA. nih.govresearchgate.net This indicates that at these concentrations, the sucrose ester acts as a protective barrier, effectively slowing down the thermal degradation rate of the PLA matrix. nih.gov
However, at higher concentrations, the effect is reversed. When the concentration of this compound was increased to 10 wt% in the PLA matrix, the Tmax value dropped significantly to 324°C. nih.govresearchgate.net This decrease in thermal stability at higher filler loadings is attributed to an increase in acidic sites within the composite, which in turn enhances the rate of degradation. nih.gov
Interactive Data Table: Effect of this compound (SP) Concentration on the Maximum Degradation Temperature (Tmax) of PLA Composites
| Material | SP Concentration (wt%) | Tmax (°C) | Effect on Thermal Stability |
| Neat PLA | 0 | 357 | Baseline |
| PLA-SP Composite | up to 5 | 357 | No change; protective barrier effect |
| PLA-SP Composite | 10 | 324 | Decreased stability |
The thermal degradation of PLA composites containing this compound is a complex process. Based on the thermal degradation profile of the components, a possible mechanism has been proposed. nih.govresearchgate.net At higher loadings (e.g., 10 wt%), the downturn in the maximum degradation temperature is linked to an increase in acidic sites which accelerates the degradation process. nih.gov The degradation of the sucrose ester itself can contribute to the formation of these acidic species, which then catalyze the breakdown of the PLA polymer chains.
The activation energy (Ea) for the thermal degradation process provides a quantitative measure of the energy barrier that must be overcome for the degradation to occur. Higher activation energy values typically correlate with greater thermal stability. For PLA and its composites with this compound, the activation energies have been calculated using isoconversional methods such as the Flynn-Wall-Ozawa and Kissinger methods. nih.govresearchgate.net
These analyses provide crucial data for understanding the kinetics of the degradation process. unirioja.es For instance, in the HCl-catalyzed hydrolysis of sucrose, the reaction rate constant follows an Arrhenius relationship, with a determined activation energy of 109.2 kJ/mol. nih.gov When the hydrolysis is catalyzed by the enzyme sucrase, the activation energy is significantly lower, at 2.15 kJ/mol, compared to 6.22 kJ/mol for acid-catalyzed hydrolysis, demonstrating the efficiency of enzymatic catalysis. doubtnut.com While these values are for sucrose hydrolysis, the principles of using Arrhenius plots and kinetic models like the Kissinger method are directly applicable to the thermal degradation of this compound composites. nih.govresearchgate.net
Data Table: Activation Energy (Ea) for Sucrose Hydrolysis
| Catalyst | Activation Energy (Ea) |
| Acid (HCl) | 109.2 kJ/mol nih.gov |
| Acid | 6.22 kJ/mol doubtnut.com |
| Enzyme (Sucrase) | 2.15 kJ/mol doubtnut.com |
Hydrolytic Degradation Behavior
The stability of this compound in aqueous environments is critical for its use in various applications. Hydrolytic degradation involves the breakdown of the molecule, typically at the ester or glycosidic bond, and is heavily influenced by environmental conditions such as pH. researchgate.netnih.gov
Specifically, after 115 hours at 35°C in a neutral solution (pH 7), PLA-SP composites exhibited a mass loss of approximately 5.1%, which was nearly double the 2.6% mass loss observed for neat PLA under the same conditions. researchgate.net
Studies on sucrose fatty acid monoesters in general reveal that the degradation pathway is pH-dependent. researchgate.netnih.gov
Acidic Conditions: Under acidic conditions, the glycosidic bond between the glucose and fructose (B13574) units of the sucrose molecule is preferentially hydrolyzed. nih.gov
Basic Conditions: Conversely, under basic conditions, it is the ester bond linking the palmitate chain to the sucrose moiety that is selectively broken. nih.gov
Despite this, sucrose monoesters exhibit excellent long-term stability in a pH range of 5 to 7 at room temperature. nih.gov Maximum stability for sucrose monolaurate, a similar compound, was observed between pH 4 and 5. fao.org
Interactive Data Table: Mass Loss of PLA and PLA-SP Nanocomposites after Hydrolytic Degradation
| Material | pH | Temperature (°C) | Time (hours) | Mass Loss (%) |
| Neat PLA | 7 | 35 | 115 | ~2.6 researchgate.net |
| PLA-SP Composite | 7 | 35 | 115 | ~5.1 researchgate.net |
Several factors influence the rate of hydrolytic degradation of sucrose esters like this compound. The rate of hydrolysis is dependent on the pH of the solution, the concentration of the sucrose ester, and the specific position of the fatty acid chain on the sucrose molecule. researchgate.netnih.gov
A key factor is the formation of micelles. Sucrose esters are surfactants and can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). fao.org The hydrolysis kinetics are different above and below this concentration.
Below CMC: At concentrations below the CMC, the degradation kinetics of sucrose monolaurate were found to be first-order. fao.org
Above CMC: At concentrations above the CMC, the reaction was not first-order. The formation of micelles and their subsequent interactions appeared to shield the sucrose ester molecules from acid hydrolysis, thus slowing the degradation rate. fao.org
This suggests that in applications where this compound is used at concentrations sufficient to form micelles, it may exhibit enhanced stability against hydrolysis.
Impact on Physical and Chemical Stability of Formulations
This compound, a monoester of sucrose and palmitic acid, is a non-ionic surfactant widely utilized for its emulsifying and stabilizing properties in food, pharmaceutical, and cosmetic formulations. smolecule.comacs.org Its amphiphilic structure, comprising a hydrophilic sucrose head and a lipophilic palmitate tail, allows it to effectively reduce interfacial tension between oil and water phases, thereby stabilizing emulsions. qascf.com The performance and stability of formulations containing this compound are significantly influenced by various physicochemical factors and its interaction with other components.
Impact on Physical Stability of Emulsions and Nanoemulsions
This compound is effective in forming and stabilizing oil-in-water (O/W) nanoemulsions, which are valued for their clarity, high bioavailability, and stability against gravitational separation. innovareacademics.in However, the physical stability of these systems is highly sensitive to environmental and formulation parameters.
Influence of Formulation Conditions
The stability of emulsions formulated with sucrose esters is dependent on factors such as pH, ionic strength, and temperature.
Effect of pH: The pH of the aqueous phase is a critical determinant of emulsion stability. Nanoemulsions stabilized with sucrose monopalmitate (SMP) have been shown to be most stable at near-neutral pH levels (e.g., pH 6 and 7). researchgate.net At low pH (e.g., pH 3), extensive droplet aggregation can occur, leading to a dramatic increase in particle size. researchgate.net This instability is attributed to a reduction in the negative surface charge (zeta potential) of the droplets, which diminishes the electrostatic repulsion that helps keep them separate. researchgate.net The negative charge at higher pH may be due to the presence of anionic impurities like residual palmitic acid. acs.orgresearchgate.net
Effect of Ionic Strength: The presence of salts can compromise the stability of emulsions stabilized by sucrose esters. In a study on lemon oil nanoemulsions, the formulation was relatively stable to salt (NaCl) concentrations up to 200 mM, but nanoemulsions showed significant droplet aggregation and growth at salt concentrations of 50 mM or higher after one month of storage. researchgate.netnih.gov Similarly, orange oil emulsions stabilized with SMP and a co-surfactant experienced droplet aggregation and creaming when high levels of salt were introduced. acs.org
Effect of Temperature: Temperature fluctuations can impact the physical state and stability of these formulations. Lemon oil microemulsions stabilized with SMP were found to form gels at low temperatures (5°C), remain stable at ambient temperatures (23°C), and exhibit particle growth at elevated temperatures (40°C). researchgate.net The corresponding nanoemulsions were stable at 5°C and 23°C but experienced coalescence at 40°C. researchgate.net The combination of high temperature and high salt concentration is particularly detrimental, causing significant droplet aggregation. acs.org
Research on red fruit oil nanoemulsions demonstrated that a formulation containing 10% sucrose palmitate and propylene (B89431) glycol (9:1 ratio) yielded a physically stable system. innovareacademics.in The resulting nanoemulsion creams and gels passed stability tests, including storage for 12 weeks at different temperatures, cycling tests, and centrifugation, without phase separation. innovareacademics.in
| Formulation | Parameter | Result | Stability Test (12 Weeks) | Outcome |
|---|---|---|---|---|
| Nanoemulsion Cream | Average Particle Size | 391.53 ± 1.32 nm | Storage at 4°C, 25°C, 40°C; Cycling Test; Centrifugation (10,000 rpm) | Physically Stable, No Phase Separation |
| Polydispersity Index (PDI) | 0.701 ± 0.01 | |||
| pH | 6.45 | |||
| Nanoemulsion Gel | Average Particle Size | 143.7 ± 3.57 nm | Storage at 4°C, 25°C, 40°C; Cycling Test; Centrifugation (10,000 rpm) | Physically Stable, No Phase Separation |
| Polydispersity Index (PDI) | 0.221 ± 0.03 | |||
| pH | 5.83 |
| Dispersion Type | Stress Condition | Observation |
|---|---|---|
| Nanoemulsion | pH | Stable at pH 6-7; extensive aggregation at lower/higher pH |
| Ionic Strength (NaCl) | Aggregation/growth at ≥50 mM after 1 month | |
| Temperature | Stable at 5°C and 23°C; coalescence at 40°C | |
| Microemulsion | pH | Stable at pH 5-6; extensive aggregation at lower/higher pH |
| Ionic Strength (NaCl) | Relatively stable from 0-200 mM | |
| Temperature | Forms gel at 5°C; stable at 23°C; particle growth at 40°C |
Impact on Chemical Stability
Impact on the Stability of Solid Composites
When incorporated as a bio-filler into polymer composites, this compound has a notable effect on degradation and stability.
Hydrolytic Degradation of Composites: In studies with Poly(lactic acid) (PLA) nanocomposites, the addition of sucrose palmitate (SP) was found to accelerate the rate of hydrolytic degradation. researchgate.netnih.gov This effect was observed across acidic (pH 2), neutral (pH 7), and basic (pH 12) environments. researchgate.net For instance, after 115 hours in a pH 7 solution at 35°C, the mass loss of the PLA-SP composite was approximately 5.1%, compared to just 2.6% for pure PLA, indicating that SP enhances the polymer's susceptibility to hydrolysis. researchgate.net
| Material | Degradation Medium | Temperature | Time (hours) | Mass Loss (%) |
|---|---|---|---|---|
| Neat PLA | pH 7 Solution | 35°C | 115 | ~2.6% |
| PLA-SP Composite | ~5.1% |
Thermal Stability of Composites: The influence of this compound on the thermal stability of PLA is concentration-dependent. At lower concentrations (up to 5 wt%), SP acts as a protective barrier, decelerating the thermal degradation rate of PLA and maintaining the maximum degradation temperature (Tmax) at 357°C. researchgate.netnih.gov However, at a higher loading of 10 wt%, the Tmax shifts to a lower temperature (324°C), which is attributed to an increase in acidic sites that promote degradation. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives for Sucrose, 1 Palmitate
Novel Applications in Advanced Materials Science
The versatility of Sucrose (B13894), 1-palmitate is being explored for the creation of advanced materials with tailored functionalities. Its inherent biocompatibility and ability to self-assemble make it a prime candidate for applications in the biomedical and sustainable materials sectors. odu.edu
Sucrose, 1-palmitate is gaining attention for its role in developing multifunctional biocompatible materials. odu.edu Its non-toxic nature and origin from natural products like sucrose and vegetable oils make it a desirable component in formulations intended for human contact. acs.org
Research has shown that sucrose esters, including this compound, can be used to create biocompatible microemulsions that serve as nanocarrier systems for the topical delivery of hydrophobic drugs. researchgate.net These systems are valued for their low skin irritancy and good environmental compatibility. researchgate.net Furthermore, sucrose esters are being investigated as permeation enhancers in buccal mucoadhesive films, which could improve drug absorption through the buccal mucosa. mdpi.com The incorporation of this compound into these films has been shown to enhance their mechanical properties and mucoadhesive strength. mdpi.com
In the realm of tissue engineering and regenerative medicine, the biocompatibility of sucrose-based materials is a significant advantage. While direct research on this compound in tissue engineering is emerging, the broader class of carbohydrate-based materials is recognized for its potential in creating scaffolds and matrices that support cell growth. mdpi.com The ability of sucrose esters to form stable structures makes them promising for these applications. odu.edu
Recent studies have also explored the use of this compound as a filler in bionanocomposite films, such as those made from poly(lactic acid) (PLA). The addition of this compound has been found to improve the barrier and ductility properties of the PLA films, highlighting its potential in creating advanced, biocompatible packaging materials. researchgate.net
The use of this compound aligns with the principles of sustainable material design and the circular economy, which prioritize the use of renewable resources and the reduction of waste. whiterose.ac.ukellenmacarthurfoundation.orgmdpi.com As a bio-based surfactant derived from sucrose, this compound offers a sustainable alternative to conventional, petroleum-based surfactants. researchgate.net
The concept of a circular economy encourages keeping materials in use for as long as possible, minimizing waste and treating it as a secondary raw material. mdpi.com this compound, being derived from renewable agricultural products, fits well within this model. csic.es The design of products using such materials is a key aspect of preventing waste and pollution from the outset. ellenmacarthurfoundation.org
The principles of circular design include designing for longevity, repair, disassembly, and recyclability. evergreenlabs.org Materials like this compound can be incorporated into products designed with these principles in mind. For example, its use as a bio-plasticizer in polyvinyl chloride (PVC) films demonstrates its potential to replace less sustainable additives. researchgate.net Research has shown that the addition of sucrose palmitate to PVC films can lower the glass transition temperature, indicating a plasticizing effect. researchgate.net
Furthermore, the integration of bio-based materials into product lifecycles supports a move away from a linear "take-make-dispose" economy. whiterose.ac.ukresearchgate.net By utilizing renewable feedstocks, the production of this compound contributes to a more sustainable and circular bioeconomy. mdpi.com
Innovations in Sustainable Production Technologies
The production of this compound is undergoing a transformation, with a strong focus on developing more sustainable and efficient manufacturing processes. These innovations are centered on green chemistry principles and the integration of production within a biorefinery framework.
Green chemistry principles are being increasingly applied to the synthesis of this compound to create more environmentally friendly processes. researchgate.net A primary goal is to replace toxic and hazardous solvents traditionally used in the synthesis of sucrose esters, such as dimethylformamide (DMF).
Enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase (B570770) B, is a key green chemistry approach. csic.es This method offers high regioselectivity, meaning the fatty acid is attached to a specific position on the sucrose molecule, and proceeds under mild reaction conditions. researchgate.net The use of enzymes reduces the need for harsh chemicals and high temperatures, thereby lowering energy consumption. researchgate.net
Solvent-free synthesis methods are also being developed to further enhance the sustainability of this compound production. assemblingsugars.fr One such method involves co-melting solid sucrose with a multivalent cation soap, like magnesium stearate (B1226849), to create a homogeneous reaction mixture without the need for a solvent. assemblingsugars.fr This approach can lead to faster reactions and higher yields of the desired monoester. assemblingsugars.fr
Ultrasound-assisted synthesis is another innovative technique being explored. researchgate.netresearchgate.net Ultrasound can intensify the reaction, potentially leading to faster processes without altering the product's structure. researchgate.netresearchgate.net
The table below summarizes some of the green chemistry approaches being investigated for the synthesis of this compound.
| Synthesis Approach | Key Features | Advantages |
| Enzymatic Synthesis | Uses lipases as catalysts. csic.es | High regioselectivity, mild reaction conditions, reduced by-products. researchgate.net |
| Solvent-Free Synthesis | Co-melting of reactants to form a homogeneous paste. assemblingsugars.fr | Eliminates the need for organic solvents, potentially faster reaction rates. assemblingsugars.fr |
| Ultrasound-Assisted Synthesis | Application of ultrasound to accelerate the reaction. researchgate.netresearchgate.net | Increased reaction speed, energy efficiency. researchgate.netresearchgate.net |
Integrating the production of this compound into a biorefinery concept offers a pathway to a more sustainable and economically viable process. wiley-vch.de A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals. wiley-vch.deacs.org
In a biorefinery setting, agricultural by-products and waste streams can be utilized as feedstocks. frontiersin.org For instance, sugarcane bagasse, a major residue from the sugar industry, is rich in cellulose, hemicellulose, and lignin, which can be converted into various valuable products. wiley-vch.defrontiersin.org The sucrose extracted for this compound production can be part of a larger system where other components of the biomass are also valorized. springerprofessional.deresearchgate.net
This integrated approach promotes a circular economy by utilizing all fractions of the biomass, minimizing waste, and creating multiple product streams. mdpi.com For example, lignin, often considered a waste product in traditional pulp and paper industries, can be used to produce other valuable chemicals or energy. acs.org The fatty acids required for esterification, such as palmitic acid, can also be sourced from bio-based feedstocks like palm oil, further enhancing the sustainability of the process. springerprofessional.deresearchgate.net
Computational Modeling and Simulation Studies
Computational modeling and simulation are becoming increasingly important tools for understanding and optimizing the properties and production of this compound. These methods provide valuable insights at a molecular level, which can guide experimental work and accelerate the development of new applications.
In silico tools can be used to predict the behavior of this compound in various systems. For example, molecular dynamics (MD) simulations can be employed to study the interactions of sucrose esters with lipid bilayers, which is crucial for their application in drug delivery and biocompatible materials. These simulations can help elucidate how these molecules facilitate the transport of active ingredients across biological membranes.
Computational models are also used to predict the physical and chemical properties of sucrose esters. For instance, models like the modified UNIFAC (Universal Functional Group Activity Coefficient) method can be used to predict solid-liquid equilibria in reaction mixtures, which is essential for designing and optimizing synthesis and purification processes. researchgate.net
In the context of production, kinetic modeling can be used to understand the reaction mechanisms and optimize process parameters for both chemical and enzymatic synthesis. researchgate.net By simulating the reaction kinetics, researchers can identify rate-limiting steps and determine the optimal conditions for temperature, substrate concentration, and catalyst loading to maximize the yield of this compound.
Furthermore, computational approaches are being used to model the dissolution rate of sucrose crystals, which is a fundamental aspect of the synthesis process. researchgate.net Genetic algorithms and other optimization techniques are used to develop models that can predict dissolution rates under various conditions, aiding in the control of the manufacturing process. researchgate.net The insights gained from these computational studies are instrumental in advancing the science and technology of this compound.
Molecular Dynamics Simulations of Self-Assembly
Molecular dynamics (MD) simulations have become a powerful tool for understanding the self-assembly of surfactant molecules at an atomic level. semanticscholar.orgcuny.edu These simulations provide insights into the formation of various aggregate structures, such as micelles and vesicles, which are crucial for the functional properties of sucrose esters in various applications. researchgate.net
Recent research has utilized MD simulations to investigate the self-assembly of palm oil-based esters, including palmitate esters, in aqueous solutions. semanticscholar.orgmdpi.comnih.gov These studies have explored the formation of nano-emulsions and the shape of the resulting micelles. For instance, simulations of a system containing palmitate ester and a nonionic surfactant, Tween 80, revealed the formation of stable, prolate-ellipsoid-shaped micelles. semanticscholar.org The addition of a hydrophobic drug, diclofenac, to this system resulted in a more compact micellar structure, suggesting that the drug can act as a co-surfactant. mdpi.comnih.gov
The insights gained from MD simulations are valuable for the rational design of formulations containing this compound. By understanding how the molecule behaves at the molecular level, researchers can better predict and control the properties of emulsions, foams, and other colloidal systems. Future research in this area is likely to focus on more complex systems, including the interaction of this compound with other ingredients in a formulation and its behavior under different environmental conditions.
Predictive Modeling of Interfacial Properties and Interactions
The interfacial properties of this compound, such as its ability to reduce surface and interfacial tension, are key to its function as an emulsifier and stabilizer. Predictive modeling techniques are being developed to better understand and forecast these properties.
One approach involves the use of solubility parameters to predict the interfacial behavior of sucrose esters. conicet.gov.ar Models have been developed that can logically interpret the interfacial phenomena of different sucrose monoesters and diesters at oil-water interfaces. researchgate.netresearchgate.net These models have been used to investigate the changes in interfacial tension and critical micelle concentration (CMC) with varying proportions of monoesters in sucrose ester mixtures. researchgate.netresearchgate.net
The predictive modified UNIFAC (Universal Quasichemical Functional Group Activity Coefficients) method for sugars (mS-UNIFAC) has been used to model the solid-liquid equilibria of mixtures containing sucrose palmitate. researchgate.netresearchgate.net This, combined with experimental data on thermal properties obtained from techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provides a comprehensive understanding of the system's behavior. researchgate.netresearchgate.net
Future research will likely focus on refining these predictive models to provide more accurate and reliable predictions of the interfacial properties of this compound. This will aid in the development of new and improved formulations for a variety of applications.
Advanced Analytical Method Development
The accurate and efficient analysis of sucrose esters is crucial for quality control and for understanding their behavior in different systems. Several advanced analytical methods have been developed and are continually being improved for the characterization of this compound and other sucrose esters.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sucrose esters. jst.go.jptandfonline.com Reversed-phase HPLC (RP-HPLC) coupled with an evaporative light scattering detector (ELSD) has been shown to be effective for separating sucrose esters from monoesters to octaesters. jst.go.jp This method offers the advantage of baseline separation and simultaneous determination of all esters in a single run. jst.go.jp Size-exclusion chromatography has also been employed for the analysis of sucrose palmitate. drugfuture.com
Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (MS/MS) offers a high-throughput method for profiling sucrose fatty acid esters. nih.gov This technique allows for the fast and high-resolution separation of mono-, di-, and triesters. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of sucrose esters. researchgate.net A method involving selective solvent extraction, alkaline hydrolysis to liberate sucrose, followed by acidic hydrolysis and silylation for GC-MS analysis has been developed for the estimation of total sucrose ester content in food samples. researchgate.net
The development of these advanced analytical methods provides researchers with the tools needed to accurately characterize this compound and to better understand its properties and behavior. Future advancements in this area will likely focus on improving the speed, sensitivity, and resolution of these techniques.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing sucrose 1-palmitate, and how can researchers ensure reproducibility?
- Sucrose 1-palmitate is typically synthesized via enzymatic or chemical esterification. Enzymatic methods using lipases (e.g., immobilized Candida antarctica lipase B) are preferred for regioselectivity, while chemical synthesis may involve palmitoyl chloride and sucrose in anhydrous conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, molar ratios) and characterize intermediates using NMR (e.g., for ester bond confirmation) and mass spectrometry . Include full experimental protocols in supplementary materials to aid replication .
Q. What physicochemical properties of sucrose 1-palmitate are critical for its application in lipid-based drug delivery systems?
- Key properties include solubility in nonpolar solvents (e.g., chloroform), critical micelle concentration (CMC), and thermal stability. Measure CMC via pyrene fluorescence assays and thermal behavior using differential scanning calorimetry (DSC). Compare results with structurally similar surfactants (e.g., sucrose esters with varying acyl chain lengths) to assess emulsification efficiency .
Q. Which analytical techniques are most reliable for quantifying sucrose 1-palmitate in complex matrices?
- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is recommended. Validate methods using spiked recovery experiments in matrices like biological fluids or food samples. Include error propagation analysis for quantitative accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sucrose 1-palmitate?
- Contradictions may arise from impurities (e.g., unreacted sucrose or palmitic acid) or variability in assay conditions. Perform rigorous purity checks (HPLC ≥95%) and standardize bioactivity assays (e.g., antimicrobial tests using CLSI guidelines). Use statistical meta-analysis to compare literature data and identify confounding variables .
Q. What experimental designs are optimal for studying the enzymatic synthesis kinetics of sucrose 1-palmitate?
- Employ a fractional factorial design to screen variables (enzyme loading, temperature, solvent polarity). Use Michaelis-Menten kinetics to model reaction rates and identify rate-limiting steps. Validate models with stopped-flow spectroscopy or real-time NMR .
Q. How does sucrose 1-palmitate interact with lipid bilayers, and what methodologies can elucidate these interactions?
- Use Langmuir-Blodgett troughs to study monolayer formation and atomic force microscopy (AFM) for bilayer penetration. Pair with molecular dynamics simulations (e.g., GROMACS) to predict interaction sites. Compare with experimental data from fluorescence anisotropy or calorimetry .
Q. What green chemistry approaches can improve the sustainability of sucrose 1-palmitate synthesis?
- Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO. Optimize enzyme immobilization on recyclable supports (e.g., silica nanoparticles). Conduct life-cycle assessments (LCA) to compare energy use and waste generation against conventional methods .
Q. How can computational modeling predict the metabolic fate of sucrose 1-palmitate in mammalian systems?
- Use in silico tools like GastroPlus™ for absorption/distribution modeling and SwissADME for pharmacokinetic predictions. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling. Cross-reference with databases like PubChem for structural analogs .
Methodological Guidelines
- Data Validation : Cross-check experimental results with orthogonal techniques (e.g., NMR + FTIR for structural confirmation) .
- Statistical Reporting : Include confidence intervals, p-values, and effect sizes. Use ANOVA for multi-group comparisons .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
